UK51656
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O6/c1-4-32-22(29)20-16(12-31-10-9-25-11-17(24)27)26-13(2)18(21(28)30-3)19(20)14-7-5-6-8-15(14)23/h5-8,19,25-26H,4,9-12H2,1-3H3,(H2,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKQIHAUXYAVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UK51656: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UK51656 (also known as UK-5099) is a potent and specific inhibitor of the Mitochondrial Pyruvate Carrier (MPC), a critical transporter located on the inner mitochondrial membrane. In the context of oncology, this compound represents a key pharmacological tool to probe the metabolic vulnerabilities of cancer cells. By blocking the entry of pyruvate into the mitochondria, this compound effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). This forced metabolic reprogramming has profound consequences for cancer cell bioenergetics, redox homeostasis, and signaling, leading to a range of cellular effects that are highly dependent on the specific cancer type and its metabolic plasticity. This document provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier
The primary molecular target of this compound is the Mitochondrial Pyruvate Carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2 subunits.[1] The MPC is the principal gateway for pyruvate, the end-product of glycolysis, to enter the mitochondrial matrix.[1] Once inside the mitochondria, pyruvate is converted to acetyl-CoA, which then fuels the TCA cycle and subsequent ATP production through oxidative phosphorylation.
This compound acts as a highly specific inhibitor of the MPC.[1] By binding to the carrier, it physically obstructs the transport of pyruvate into the mitochondria. This blockade forces a metabolic rewiring in cancer cells, a phenomenon often referred to as a forced Warburg effect.[1][2] Consequently, cells become more reliant on aerobic glycolysis for their energy needs, leading to increased glucose uptake and lactate production.
Quantitative Data on the Effects of this compound in Cancer Cells
The following tables summarize the quantitative effects of this compound observed in various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration | Observed Effect | Reference |
| H661/PC-9 | Non-Small Cell Lung Cancer | 20 µM | 50% reduction in ATP levels after 48 hours. | |
| EC109, KYSE140, KYSE450 | Esophageal Squamous Cell Carcinoma | 40 µM | Significant increase in Reactive Oxygen Species (ROS) production. | |
| EC109 | Esophageal Squamous Cell Carcinoma | Not specified | 157% increase in cell migration. | |
| KYSE140 | Esophageal Squamous Cell Carcinoma | Not specified | 86% increase in cell migration. | |
| KYSE450 | Esophageal Squamous Cell Carcinoma | Not specified | 118% increase in cell migration. | |
| LnCap | Prostate Cancer | Not specified | Significant reduction in mitochondrial pyruvate concentration. | |
| LnCap | Prostate Cancer | Not specified | Increased resistance to cisplatin (10 µM and 20 µM). | |
| C4-2B | Prostate Cancer | 10 µM | Increased lactate production. | |
| 4T1 | Breast Cancer | 10 µM | Increase in extracellular acidification rate. | |
| SiHa | Cervical Cancer | 10 µM | Increase in extracellular acidification rate. |
IC50 Values:
| Cell Line/Tissue | IC50 Value | Reference |
| Prostate Cancer Cells | >100 µM | |
| BPH-1 (Benign Prostatic Hyperplasia) | ~100 µM | |
| Rat Heart Mitochondria | 50 nM |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on cellular metabolism.
General Experimental Workflow for Studying this compound Effects
Caption: A typical workflow for investigating this compound in cancer cells.
Key Experimental Protocols
Cell Viability and Clonogenic Assay
-
Objective: To determine the effect of this compound on cancer cell proliferation and long-term survival.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates (for short-term viability assays like MTT) or 6-well plates (for long-term clonogenic assays) at an appropriate density.
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 0-100 µM) for various time points (e.g., 24, 48, 72 hours).
-
MTT Assay: For short-term viability, MTT reagent is added to the wells, incubated, and the resulting formazan crystals are dissolved. Absorbance is measured to determine cell viability relative to untreated controls.
-
Clonogenic Assay: For long-term survival, after treatment, the media is replaced with fresh media, and cells are allowed to grow for 1-2 weeks until visible colonies form. Colonies are then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated.
-
Seahorse XF Analyzer for Metabolic Profiling
-
Objective: To measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
-
Methodology:
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.
-
Treatment: Cells are treated with this compound prior to or during the assay.
-
Assay Protocol: The Seahorse XF Analyzer performs sequential injections of metabolic modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Simultaneously, it measures changes in pH to determine the ECAR.
-
Data Analysis: OCR and ECAR values are normalized to cell number and analyzed to determine the metabolic phenotype of the cells and the impact of this compound.
-
Measurement of Mitochondrial Pyruvate Concentration
-
Objective: To directly confirm the inhibitory effect of this compound on pyruvate import into mitochondria.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound.
-
Mitochondrial Isolation: Mitochondria are isolated from the treated and control cells using differential centrifugation.
-
Pyruvate Assay: The pyruvate concentration within the isolated mitochondria is measured using a commercially available pyruvate assay kit, which is typically based on a colorimetric or fluorometric enzymatic reaction.
-
Normalization: Pyruvate levels are normalized to the total mitochondrial protein content.
-
Reactive Oxygen Species (ROS) Detection
-
Objective: To quantify the levels of intracellular ROS, which are often altered upon metabolic reprogramming.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound.
-
Staining: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Detection: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or a fluorescence microscope.
-
Western Blotting for Protein Expression
-
Objective: To analyze the expression levels of key proteins involved in metabolism and cancer cell phenotype, such as MPC1, MPC2, and markers of cancer stemness (e.g., Oct3/4, Nanog).
-
Methodology:
-
Protein Extraction: Total protein is extracted from this compound-treated and control cells.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound is a critical research tool for understanding the metabolic dependencies of cancer cells. Its specific inhibition of the mitochondrial pyruvate carrier provides a clear and targeted mechanism to induce a metabolic shift from oxidative phosphorylation to aerobic glycolysis. The consequences of this shift, including altered ATP production, increased ROS levels, and changes in cellular phenotype, highlight the potential of targeting mitochondrial metabolism in cancer therapy. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of MPC inhibition in various cancer contexts and to explore its potential as a therapeutic strategy.
References
UK51656: A Technical Guide to its Function as a Mitochondrial Pyruvate Carrier Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK51656, also known as UK-5099, is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC, a heterodimeric protein complex composed of MPC1 and MPC2, is the primary transporter of pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical juncture in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). By blocking this crucial step, this compound effectively decouples glycolysis from mitochondrial metabolism, inducing a significant metabolic shift within the cell. This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and a review of its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic research, oncology, neurobiology, and drug development.
Introduction: The Mitochondrial Pyruvate Carrier (MPC)
Pyruvate, the end-product of glycolysis, occupies a central node in cellular metabolism. Its fate—either conversion to lactate in the cytosol or transport into the mitochondria for oxidation—is a key determinant of the cell's metabolic state. The transport of pyruvate across the inner mitochondrial membrane is facilitated by the mitochondrial pyruvate carrier (MPC). The MPC is a hetero-oligomeric complex consisting of two essential subunits, MPC1 and MPC2, which must associate to form a functional transporter.[1][2] Once inside the mitochondrial matrix, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC), fueling the TCA cycle and subsequent ATP production through oxidative phosphorylation.[3][4] The MPC is therefore a critical gatekeeper of mitochondrial metabolism.
Dysregulation of MPC function has been implicated in a variety of pathological conditions. In many cancer cells, downregulation of MPC expression or activity contributes to the Warburg effect, a phenomenon characterized by a preference for aerobic glycolysis even when oxygen is plentiful. This metabolic reprogramming is thought to provide cancer cells with a growth advantage. Conversely, in the context of neurodegenerative diseases, excitotoxicity can be driven by excessive glutamate levels, a process that can be influenced by mitochondrial metabolism. The central role of the MPC in these processes has made it an attractive target for therapeutic intervention.
This compound: Mechanism of Action
This compound is a cell-permeable, α-cyanocinnamate derivative that acts as a potent and specific inhibitor of the MPC. It binds to the MPC complex, blocking the transport of pyruvate into the mitochondrial matrix. Cryo-electron microscopy studies have revealed that this compound shares the same binding site with pyruvate on the matrix side of the transport channel, thereby stabilizing the MPC in its matrix-open conformation and preventing pyruvate translocation. This inhibition is rapid and non-competitive. By preventing pyruvate entry into the mitochondria, this compound forces a reliance on anaerobic glycolysis for ATP production, leading to a characteristic metabolic shift.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness.
| Parameter | Value | System | Reference |
| IC50 | 50 nM | Pyruvate-dependent oxygen consumption in rat heart mitochondria | |
| IC50 | 52.6 ± 8.3 nM | [14C]-pyruvate transport inhibition in proteoliposomes with human MPC1L/MPC2 | |
| Ki | 49 µM | Trypanosomal pyruvate carrier |
The effects of this compound on cellular metabolism are profound and have been quantitatively assessed through various assays.
| Metabolic Parameter | Cell Type | Treatment | Effect | Reference |
| Oxygen Consumption Rate (OCR) | LnCap prostate cancer cells | UK51659 | Significantly decreased | |
| ATP Production | LnCap prostate cancer cells | UK51659 | Significantly decreased | |
| Extracellular Lactate Production | LnCap prostate cancer cells | UK51659 | Significantly increased | |
| Reactive Oxygen Species (ROS) Production | LnCap prostate cancer cells | UK51659 | Approximately 2-fold increase | |
| Glucose Consumption | SiHa and 4T1 cancer cells | 10 µM UK-5099 for 24h | Significantly increased | |
| Extracellular Acidification Rate (ECAR) | SiHa and 4T1 cancer cells | 10 µM UK-5099 for 24h | Significantly increased |
Experimental Protocols
Mitochondrial Pyruvate Uptake Assay
This assay directly measures the activity of the MPC by quantifying the uptake of radiolabeled pyruvate into isolated mitochondria.
Materials:
-
Isolated mitochondria
-
[14C]-Pyruvate (radiolabeled)
-
This compound (or other inhibitors)
-
Inhibitor-stop solution (e.g., a high concentration of a non-radiolabeled MPC inhibitor like α-cyano-4-hydroxycinnamate)
-
Scintillation fluid and vials
-
Scintillation counter
-
Buffer solutions (e.g., mitochondrial respiration buffer)
Protocol:
-
Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols.
-
Resuspend the mitochondrial pellet in a suitable respiration buffer and determine the protein concentration.
-
Prepare reaction tubes containing the mitochondrial suspension.
-
Pre-incubate the mitochondria with various concentrations of this compound or a vehicle control for a specified time.
-
Initiate the uptake reaction by adding [14C]-pyruvate to the tubes.
-
Allow the uptake to proceed for a defined period (e.g., 1-5 minutes).
-
Terminate the reaction by adding a cold inhibitor-stop solution to rapidly halt pyruvate transport.
-
Rapidly separate the mitochondria from the reaction buffer, for example, by centrifugation through a layer of silicone oil.
-
Lyse the mitochondrial pellet and add scintillation fluid.
-
Quantify the amount of [14C]-pyruvate taken up by the mitochondria using a scintillation counter.
-
Calculate the rate of pyruvate uptake and determine the IC50 of this compound by plotting the uptake rate against the inhibitor concentration.
Seahorse XF Analyzer for Metabolic Flux Analysis
The Seahorse XF Analyzer measures the two major energy-producing pathways of the cell – mitochondrial respiration and glycolysis – in real-time.
Materials:
-
Seahorse XF Analyzer and associated consumables (culture plates, sensor cartridges)
-
Cells of interest
-
This compound
-
Seahorse XF Assay Medium
-
Mito Stress Test Kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A) or Mito Fuel Flex Test Kit reagents (UK5099, BPTES, Etomoxir)
-
XF Calibrant
Protocol:
-
Cell Plating: Seed cells in a Seahorse XF culture plate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate the plate in a non-CO2 incubator at 37°C for at least 1 hour.
-
Inhibitor Loading: Load the injector ports of the hydrated sensor cartridge with the desired compounds. For a Mito Stress Test, this would typically be oligomycin, FCCP, and a mixture of rotenone and antimycin A. This compound can be injected to observe its acute effects on respiration.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) before and after the injection of the inhibitors.
-
Data Analysis: Analyze the resulting data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, and to assess the glycolytic rate. The effect of this compound will be evident as a decrease in OCR and a compensatory increase in ECAR.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways and Cellular Effects
Metabolic Reprogramming in Cancer
Inhibition of the MPC by this compound is a powerful tool to study and exploit the metabolic vulnerabilities of cancer cells. Many cancer types exhibit a reliance on mitochondrial metabolism for proliferation and survival. By blocking pyruvate entry into the TCA cycle, this compound forces a metabolic switch towards glycolysis, leading to increased lactate production and a more acidic tumor microenvironment. This can have several consequences:
-
Reduced ATP Production from OXPHOS: The primary source of ATP in most cells is mitochondrial respiration. This compound significantly curtails this, potentially leading to an energy crisis in cancer cells that are heavily reliant on OXPHOS.
-
Increased Glycolytic Flux: To compensate for the loss of mitochondrial ATP production, cells upregulate glycolysis. This leads to increased glucose consumption and lactate secretion.
-
Altered Redox State: The shift in metabolism can lead to an increase in reactive oxygen species (ROS), which can induce cellular stress and apoptosis.
-
Enhanced Cancer Cell Stemness and Chemoresistance: Paradoxically, in some cancer models like prostate cancer, the metabolic reprogramming induced by this compound has been shown to enhance stem-like properties and increase resistance to certain chemotherapeutic agents.
Metabolic reprogramming induced by this compound.
Neuroprotection against Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. Inhibition of the MPC with this compound has been shown to be neuroprotective against excitotoxic neuronal death. The proposed mechanism involves a rewiring of mitochondrial substrate metabolism:
-
Reduced Glutamate Release: By blocking mitochondrial pyruvate uptake, neurons are forced to utilize alternative fuel sources. This increases the reliance on glutamate oxidation to fuel the TCA cycle.
-
Depletion of the Releasable Glutamate Pool: The increased mitochondrial consumption of glutamate reduces the amount of glutamate available for release from presynaptic terminals upon depolarization.
-
Attenuation of the Excitotoxic Cascade: By diminishing the amount of glutamate released into the synapse, this compound mitigates the overstimulation of glutamate receptors on postsynaptic neurons, thereby breaking the positive feedback loop of excitotoxicity.
Neuroprotective mechanism of this compound.
Experimental Workflow for MPC Inhibitor Studies
A typical workflow for the identification and characterization of novel MPC inhibitors, using this compound as a reference compound, would involve a multi-tiered approach.
Workflow for MPC inhibitor discovery and validation.
Conclusion
This compound is an invaluable research tool for dissecting the role of mitochondrial pyruvate metabolism in health and disease. Its high potency and specificity for the MPC allow for the precise manipulation of a key metabolic checkpoint. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their studies. As our understanding of the metabolic underpinnings of diseases like cancer and neurodegeneration continues to grow, the therapeutic potential of targeting the MPC with inhibitors such as this compound and its analogs is becoming increasingly apparent. Further research into the long-term effects and potential off-target activities of MPC inhibitors will be crucial for their translation into clinical applications.
References
- 1. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UK-5099 | PF-1005023 | MPC inhibitor | TargetMol [targetmol.com]
- 4. biorxiv.org [biorxiv.org]
The Cellular Effects of a-cyano-ß-(1-phenylindol-3-yl) acrylate (UK5099): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
a-cyano-ß-(1-phenylindol-3-yl) acrylate, commonly known as UK5099, is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). By blocking the transport of pyruvate into the mitochondria, UK5099 induces a significant metabolic shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon reminiscent of the Warburg effect observed in many cancer cells. This guide provides a comprehensive overview of the cellular effects of UK5099, including its impact on cell metabolism, proliferation, stemness, and chemoresistance. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research into the therapeutic potential of targeting mitochondrial pyruvate transport.
Introduction
a-cyano-ß-(1-phenylindol-3-yl) acrylate (UK5099) is a well-characterized small molecule inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1] The MPC is a heterodimer composed of MPC1 and MPC2 subunits and serves as a critical gatekeeper for the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[2] Inhibition of the MPC by UK5099 effectively uncouples glycolysis from mitochondrial respiration, leading to a range of profound cellular consequences. This document details the known cellular effects of UK5099, providing quantitative data, experimental methodologies, and visual representations of the implicated signaling pathways.
Mechanism of Action
UK5099 acts as a covalent inhibitor of the mitochondrial pyruvate carrier, effectively blocking the uptake of pyruvate into the mitochondria.[2] This inhibition forces a metabolic reprogramming where cells become more reliant on aerobic glycolysis for ATP production, resulting in increased glucose consumption and lactate secretion. This shift mimics the Warburg effect, a metabolic hallmark of many cancer cells.
Quantitative Cellular Effects of UK5099
The cellular response to UK5099 can vary depending on the cell type and the concentration of the inhibitor used. The following tables summarize the available quantitative data on the effects of UK5099.
Table 1: IC50 Values of UK5099 for MPC Inhibition and Cytotoxicity
| Cell Line/System | Assay | IC50 Value | Reference |
| Reconstituted human MPC in proteoliposomes | Pyruvate Transport Inhibition | 52.6 ± 8.3 nM | [3] |
| C4-2B (Prostate Cancer) | Cell Proliferation | Not explicitly cytotoxic at 10 µM and 100 µM | |
| DU145 (Prostate Cancer) | Cell Proliferation | Not explicitly cytotoxic at 10 µM and 100 µM | |
| BPH-1 (Benign Prostatic Hyperplasia) | Cell Proliferation | Inhibitory effect observed | |
| RWPE1 (Normal Prostate Epithelium) | Cell Proliferation | Inhibitory effect observed |
Table 2: Metabolic Effects of UK5099 in LNCaP Prostate Cancer Cells (10 µM)
| Parameter | Effect | Fold Change/Significance | Reference |
| Mitochondrial Pyruvate Concentration | Decreased | p = 0.03 | |
| Oxygen Consumption Rate (OCR) | Decreased | Significant decrease | |
| ATP Production | Decreased | Significant decrease | |
| Extracellular Lactate Production | Increased | Significant increase | |
| Reactive Oxygen Species (ROS) Production | Increased | Significant increase |
Table 3: Effects of UK5099 on Cell Cycle and Chemoresistance in LNCaP Prostate Cancer Cells (10 µM)
| Parameter | Effect | Significance | Reference |
| G0/G1 Phase Population | Increased | p = 0.0067 | |
| S Phase Population | Decreased | p = 0.0084 | |
| G2/M Phase Population | Decreased | p = 0.0031 | |
| Cisplatin (10 µM and 20 µM) Viability | Increased | p = 0.0105 and p = 0.0175 |
Table 4: Effects of UK5099 on Stemness Markers in LNCaP and Ovarian Cancer Cells
| Cell Line | Marker | Effect | Reference |
| LNCaP (Prostate Cancer) | Oct3/4 | Increased | |
| LNCaP (Prostate Cancer) | Nanog | Increased | |
| SKOV3 (Ovarian Cancer) | Notch1 | Increased | |
| SKOV3 (Ovarian Cancer) | Hif1α | Increased | |
| SKOV3 (Ovarian Cancer) | Nanog | Increased | |
| OVCAR3 (Ovarian Cancer) | Notch1 | Increased | |
| OVCAR3 (Ovarian Cancer) | Hif1α | Increased | |
| OVCAR3 (Ovarian Cancer) | Nanog | Increased |
Key Signaling Pathways Modulated by UK5099
The metabolic reprogramming induced by UK5099 triggers several downstream signaling pathways that contribute to the observed cellular phenotypes.
Metabolic Reprogramming and the Warburg Effect
The primary effect of UK5099 is the inhibition of the mitochondrial pyruvate carrier, leading to a metabolic shift towards glycolysis. This is a direct consequence of the cell's inability to utilize pyruvate for mitochondrial respiration.
Figure 1: UK5099-induced metabolic shift.
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Stabilization
The increased reliance on glycolysis and potential alterations in cellular redox state due to increased ROS production can lead to the stabilization of HIF-1α, a key transcription factor that promotes adaptation to hypoxic conditions and drives the expression of glycolytic enzymes. While the direct link in cancer cells treated with UK5099 requires further elucidation, studies in macrophages have shown that high doses of UK5099 can lead to HIF-1α stabilization.
Figure 2: Potential role of HIF-1α in mediating UK5099 effects.
AMP-Activated Protein Kinase (AMPK) Signaling
The decrease in mitochondrial ATP production caused by UK5099 can lead to an increased AMP:ATP ratio, a potent activator of AMPK. Activated AMPK is a master regulator of cellular energy homeostasis and can promote catabolic pathways while inhibiting anabolic processes. Its activation could be a key event linking the metabolic stress induced by UK5099 to downstream cellular responses.
Figure 3: Potential involvement of AMPK signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation of the cellular effects of UK5099.
Cell Culture and UK5099 Treatment
-
Cell Lines: LNCaP, C4-2B, DU145, BPH-1, RWPE1, SKOV3, OVCAR3.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
UK5099 Preparation: Prepare a stock solution of UK5099 in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treatment: Treat cells with the desired concentration of UK5099 (e.g., 10 µM) for the specified duration of the experiment.
Lactate Production Assay
This protocol measures the concentration of lactate in the cell culture medium as an indicator of glycolytic activity.
-
Materials:
-
Lactate Assay Kit (e.g., Sigma-Aldrich, MAK064)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with UK5099 for the desired time.
-
Collect the cell culture medium.
-
Prepare lactate standards and samples according to the manufacturer's instructions.
-
Add the reaction mix to each well and incubate at room temperature, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the lactate concentration based on the standard curve.
-
Figure 4: Workflow for Lactate Production Assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Binding buffer (provided in the kit)
-
-
Procedure:
-
Treat cells with UK5099.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
References
- 1. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial pyruvate carrier function determines cell stemness and metabolic reprogramming in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UK51656 in Metabolic Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer, metabolic disorders, and neurodegenerative diseases. A key control point in cellular metabolism is the transport of pyruvate into the mitochondria, a process mediated by the mitochondrial pyruvate carrier (MPC). Inhibition of the MPC has emerged as a significant therapeutic strategy to modulate cellular metabolism. This technical guide provides an in-depth overview of UK51656, a potent and specific inhibitor of the MPC. We will delve into its mechanism of action, its profound effects on metabolic reprogramming, and the experimental methodologies used to study its function. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in targeting cellular metabolism.
Introduction to this compound and the Mitochondrial Pyruvate Carrier
The mitochondrial pyruvate carrier (MPC) is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2][3] This transport is a critical juncture in metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). The MPC is a heterodimer composed of two subunits, MPC1 and MPC2, both of which are necessary for its function.[3][4] The loss of either subunit leads to the destabilization of the complex and a loss of pyruvate uptake into the mitochondria.
This compound (also known as UK-5099) is a potent and specific inhibitor of the MPC. It belongs to the α-cyano-cinnamate family of compounds and acts by binding to the MPC complex, thereby blocking the entry of pyruvate into the mitochondria. This inhibition forces a metabolic shift in the cell, which is the foundation of its therapeutic potential in various diseases.
Mechanism of Action of this compound
This compound functions by directly inhibiting the mitochondrial pyruvate carrier. This blockade of pyruvate transport into the mitochondria has several immediate and downstream consequences for cellular metabolism:
-
Decoupling of Glycolysis from the TCA Cycle: By preventing pyruvate from entering the mitochondria, this compound effectively uncouples cytosolic glycolysis from the mitochondrial TCA cycle.
-
Increased Glycolysis and Lactate Production: With the primary fate of pyruvate blocked, cells often upregulate glycolysis to meet their ATP demands, leading to the conversion of excess pyruvate to lactate in the cytosol.
-
Altered Mitochondrial Substrate Utilization: In the absence of pyruvate-derived acetyl-CoA, mitochondria are forced to utilize alternative fuel sources to maintain the TCA cycle and oxidative phosphorylation. This can include fatty acids and amino acids like glutamine.
The following diagram illustrates the central role of the MPC and the inhibitory effect of this compound.
References
- 1. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
UK51656: A Technical Guide to its Inhibition of Mitochondrial Pyruvate Uptake
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and experimental validation of UK51656 as a potent inhibitor of the mitochondrial pyruvate carrier (MPC). We delve into the quantitative aspects of its inhibitory action, provide detailed experimental protocols for its characterization, and visualize the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in metabolic diseases, oncology, and neurodegenerative disorders where the modulation of mitochondrial pyruvate metabolism is of therapeutic interest.
Core Mechanism of Action
This compound, also known as UK-5099, is a cell-permeable α-cyanocinnamate derivative that acts as a specific and potent inhibitor of the mitochondrial pyruvate carrier (MPC)[1]. The MPC is a protein complex located on the inner mitochondrial membrane, composed of two essential subunits, MPC1 and MPC2, which form a heterodimer[2][3][4]. This carrier facilitates the transport of pyruvate, the end-product of glycolysis, from the cytosol into the mitochondrial matrix. Once inside the mitochondria, pyruvate is a critical substrate for the pyruvate dehydrogenase complex (PDC) and pyruvate carboxylase, feeding into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation and serving as a substrate for gluconeogenesis.
This compound exerts its inhibitory effect by specifically modifying a thiol group on the carrier, leading to a non-competitive, time-dependent inhibition of pyruvate transport. This blockade of pyruvate entry into the mitochondria has profound metabolic consequences, forcing a shift in substrate utilization. Cells treated with this compound exhibit reduced pyruvate-driven respiration and often display enhanced glycolysis and a greater reliance on alternative fuel sources like fatty acids and amino acids to maintain cellular energetics. In neuronal contexts, for instance, inhibition of the MPC by this compound leads to a metabolic rewiring that increases reliance on glutamate to fuel the TCA cycle.
Quantitative Inhibition Data
The potency of this compound as an MPC inhibitor has been quantified across various experimental systems. The following table summarizes key inhibitory constants.
| Parameter | Value | System | Reference |
| IC50 | 50 nM | Rat heart mitochondria | |
| Ki | ≤ 1 µM | General | |
| Ki | 49 µM | Trypanosomes (plasma membrane pyruvate transport) | |
| Effective Concentration | 2 µM | Human myocytes and skeletal muscle myotubes (for AMPK activation) | |
| Effective Concentration | 5 µM | Permeabilized cortical neurons and astrocytes | |
| Effective Concentration | 10 µM | Rat cortical neuronal cultures |
Signaling and Metabolic Pathways
The inhibition of the Mitochondrial Pyruvate Carrier (MPC) by this compound initiates a cascade of metabolic reprogramming. The following diagram illustrates the central role of the MPC and the consequences of its blockade.
Caption: Inhibition of the Mitochondrial Pyruvate Carrier by this compound.
Experimental Protocols
Isolation of Mitochondria from Rodent Liver
This protocol is foundational for in vitro assays of MPC activity.
Materials:
-
Homogenization Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Differential centrifugation equipment
-
Dounce homogenizer
Procedure:
-
Euthanize the animal and rapidly excise the liver.
-
Mince the liver tissue in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in an appropriate assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
[¹⁴C]-Pyruvate Uptake Assay in Isolated Mitochondria
This assay directly measures the transport of pyruvate into mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., KCl-based buffer with respiratory inhibitors like rotenone to prevent pyruvate metabolism)
-
[¹⁴C]-labeled pyruvate
-
This compound or other inhibitors
-
Stop Solution (e.g., a high concentration of a non-radioactive MPC inhibitor like α-cyano-4-hydroxycinnamate)
-
Scintillation counter
Procedure:
-
Pre-incubate isolated mitochondria in the assay buffer.
-
Initiate the uptake by adding a mixture of [¹⁴C]-pyruvate and the desired concentration of this compound.
-
Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes).
-
Terminate the transport by adding the cold stop solution.
-
Rapidly pellet the mitochondria by centrifugation.
-
Remove the supernatant and wash the pellet to remove external radioactivity.
-
Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the rate of pyruvate uptake and the inhibitory effect of this compound.
Measurement of Pyruvate-Driven Respiration
This method assesses the functional consequence of MPC inhibition on mitochondrial oxidative phosphorylation.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Respiration Buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, EGTA, and fatty acid-free BSA)
-
Substrates: Pyruvate and Malate
-
ADP (to stimulate state 3 respiration)
-
This compound
-
High-resolution respirometer (e.g., Oroboros Oxygraph or Seahorse XF Analyzer)
Procedure:
-
Add the respiration buffer to the respirometer chamber and allow it to equilibrate.
-
Add the isolated mitochondria or permeabilized cells to the chamber.
-
Add pyruvate and malate to initiate basal respiration (state 2).
-
Add ADP to stimulate ATP synthesis-coupled respiration (state 3).
-
Once a stable state 3 respiration rate is achieved, inject this compound at the desired concentration.
-
Monitor the oxygen consumption rate to determine the extent of inhibition.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing the effect of this compound on mitochondrial pyruvate uptake and respiration.
Caption: A generalized workflow for assessing this compound's impact.
Conclusion
This compound is a valuable pharmacological tool for probing the role of mitochondrial pyruvate transport in cellular metabolism. Its high potency and specificity make it an excellent agent for both in vitro and in cell-based studies. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers aiming to investigate the multifaceted effects of MPC inhibition in various physiological and pathological contexts. As the therapeutic potential of targeting the MPC continues to be explored, a thorough understanding of inhibitors like this compound is paramount for advancing drug development in this area.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Mitochondrial Pyruvate Carrier Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial pyruvate carrier (MPC) has emerged as a critical gatekeeper of cellular metabolism, controlling the entry of pyruvate into the mitochondria. This central role positions the MPC as a promising therapeutic target for a range of diseases, including metabolic disorders, cancer, and neurodegenerative conditions. Inhibition of the MPC forces a profound metabolic reprogramming, shifting cells from mitochondrial respiration towards glycolysis and alternative fuel sources. This guide provides an in-depth overview of the foundational research on MPC inhibitors, detailing the core signaling pathways, comprehensive experimental protocols for their characterization, and a quantitative summary of the potency of key inhibitory compounds.
Core Signaling Pathways Modulated by MPC Inhibition
Inhibition of the mitochondrial pyruvate carrier disrupts the primary route for pyruvate to enter the mitochondrial matrix, triggering a cascade of metabolic and signaling readjustments. These adaptations are central to the therapeutic potential of MPC inhibitors across various disease models.
Metabolic Reprogramming: A Shift from Oxidative Phosphorylation to Glycolysis
The most immediate consequence of MPC inhibition is the blockage of pyruvate's entry into the tricarboxylic acid (TCA) cycle. This forces cells to rely more heavily on glycolysis for ATP production, a phenomenon reminiscent of the Warburg effect observed in many cancer cells[1][2]. In the liver, this metabolic switch has significant implications for systemic glucose homeostasis, as MPC inhibition curtails pyruvate-driven gluconeogenesis, the process of generating glucose from non-carbohydrate substrates[3][4][5]. To compensate for the reduced pyruvate oxidation, cells often increase the oxidation of alternative fuels, such as fatty acids and amino acids.
Neuroprotection through Metabolic Rewiring
In the context of neurodegenerative diseases, MPC inhibition has demonstrated protective effects through at least two distinct mechanisms. Firstly, by limiting pyruvate entry into mitochondria, neurons are prompted to increase their reliance on glutamate as an alternative fuel source. This enhanced glutamate oxidation can lower the cytosolic pool of this excitatory neurotransmitter, thereby reducing the potential for excitotoxicity, a common pathway of neuronal cell death. Secondly, the altered cellular energy state resulting from MPC inhibition can modulate the mammalian target of rapamycin (mTOR) signaling pathway. Inhibition of mTOR is known to activate autophagy, a cellular process for clearing damaged components, which is often impaired in neurodegenerative conditions. Furthermore, MPC inhibition in glial cells can reduce neuroinflammation, contributing to the overall neuroprotective environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UK-5099 | PF-1005023 | MPC inhibitor | TargetMol [targetmol.com]
Unveiling the Therapeutic Potential of UK-5099: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical gatekeeper linking cytosolic glycolysis to mitochondrial metabolism. By blocking the transport of pyruvate into the mitochondrial matrix, UK-5099 effectively decouples these two central metabolic pathways, leading to profound shifts in cellular bioenergetics and signaling. This technical guide provides an in-depth exploration of the mechanism of action of UK-5099, its impact on cellular signaling pathways, and its emerging therapeutic potential in various disease contexts, including cancer, metabolic disorders, and neurodegenerative diseases. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts.
Introduction
Cellular metabolism is a complex and highly regulated network of biochemical reactions essential for maintaining cellular homeostasis. The mitochondrial pyruvate carrier (MPC) plays a pivotal role in this network by transporting pyruvate, the end-product of glycolysis, from the cytosol into the mitochondrial matrix.[1] Once in the mitochondria, pyruvate is converted to acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), the primary mechanisms for ATP production in most cells.[1]
UK-5099 is a small molecule inhibitor that specifically targets the MPC.[2] Its ability to block mitochondrial pyruvate uptake makes it an invaluable tool for studying the metabolic dependencies of various cell types and disease states. Moreover, the metabolic reprogramming induced by UK-5099 has shown therapeutic promise in preclinical models of several diseases, highlighting its potential as a lead compound for drug development.
Mechanism of Action
UK-5099 acts as a competitive inhibitor of the mitochondrial pyruvate carrier, which is a heterodimeric protein complex composed of MPC1 and MPC2 subunits located in the inner mitochondrial membrane.[1] By binding to the carrier, UK-5099 physically obstructs the channel through which pyruvate enters the mitochondrial matrix. This inhibition leads to an accumulation of pyruvate in the cytoplasm and a reduction of pyruvate-derived metabolites within the mitochondria.
The primary downstream effect of MPC inhibition by UK-5099 is the suppression of mitochondrial respiration and a forced reliance on glycolysis for ATP production, a phenomenon known as the Warburg effect.[2] This metabolic shift has significant implications for cellular function and survival.
Signaling Pathways and Cellular Effects
The inhibition of the MPC by UK-5099 triggers a cascade of changes in cellular signaling and metabolism.
Metabolic Reprogramming
By blocking pyruvate entry into the TCA cycle, UK-5099 forces cells to adapt their metabolic strategies. This typically involves an upregulation of glycolysis and an increased conversion of pyruvate to lactate. In some cellular contexts, there is an increased reliance on alternative mitochondrial fuels, such as glutamate.
HIF-1α Activation and Cancer Progression
In cancer cells, the metabolic shift induced by UK-5099 can lead to the activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and an increase in reactive oxygen species (ROS) production. This can, in turn, promote more aggressive cancer phenotypes, including increased resistance to chemotherapy and radiotherapy, and enhanced invasive capacity.
Neuroprotection
Interestingly, in the context of neurobiology, inhibition of the MPC by UK-5099 has been shown to protect primary cortical neurons from excitotoxic death. This neuroprotective effect is achieved by rewiring mitochondrial metabolism to preferentially use glutamate as a fuel source, thereby reducing glutamate levels that can be excitotoxic. This occurs without compromising overall cellular energy metabolism, suggesting a metabolic flexibility in neurons.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies investigating the effects of UK-5099.
Table 1: In Vitro Efficacy of UK-5099
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| EC109 (Esophageal Squamous Carcinoma) | Cell Viability | 40 μM | No significant effect on cell viability | |
| EC109 | Mitochondrial Pyruvate Concentration | 40 μM | Significant reduction | |
| EC109 | Lactic Acid Secretion | 40 μM | Significant induction | |
| EC109 | Cell Migration | 40 μM | 157% increase compared to control | |
| KYSE140 (Esophageal Squamous Carcinoma) | Cell Viability | 40 μM | No significant effect on cell viability | |
| KYSE140 | Mitochondrial Pyruvate Concentration | 40 μM | Significant reduction | |
| KYSE140 | Lactic Acid Secretion | 40 μM | Significant induction | |
| KYSE140 | Cell Migration | 40 μM | 86% increase compared to control | |
| KYSE450 (Esophageal Squamous Carcinoma) | Cell Viability | 40 μM | No significant effect on cell viability | |
| KYSE450 | Mitochondrial Pyruvate Concentration | 40 μM | Significant reduction | |
| KYSE450 | Lactic Acid Secretion | 40 μM | Significant induction | |
| KYSE450 | Cell Migration | 40 μM | 118% increase compared to control | |
| Primary Cortical Neurons | Uncoupler-stimulated Respiration | 5 µM | Specific inhibition of facilitated pyruvate transport | |
| M1 Macrophages | MPC Inhibition | ~2–5 μM | Maximal MPC inhibitory capacity |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments involving UK-5099.
Cell Culture and UK-5099 Treatment
-
Cell Lines: Esophageal squamous carcinoma cell lines (EC109, KYSE140, KYSE450) and primary cortical neurons are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
UK-5099 Preparation: UK-5099 is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentration.
-
Treatment: Cells are incubated with UK-5099 for a specified duration depending on the experimental endpoint.
Measurement of Mitochondrial Pyruvate Concentration
-
Mitochondrial Isolation: Mitochondria are isolated from treated and control cells using differential centrifugation.
-
Pyruvate Assay: Pyruvate concentration in the mitochondrial fraction is determined using a commercially available pyruvate assay kit, which is typically based on a colorimetric or fluorometric measurement of a pyruvate-dependent enzymatic reaction.
Lactic Acid Secretion Assay
-
Sample Collection: The culture medium from treated and control cells is collected.
-
Lactate Assay: The concentration of lactic acid in the medium is measured using a lactate assay kit, which usually involves an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.
Cell Migration Assay
-
Transwell Assay: A common method is the Transwell migration assay. Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant.
-
Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the eluted dye.
Therapeutic Implications and Future Directions
The ability of UK-5099 to modulate cellular metabolism opens up several therapeutic avenues.
-
Cancer Therapy: While some studies suggest that MPC inhibition can promote cancer progression, this may be context-dependent. In cancers that are highly dependent on mitochondrial metabolism, UK-5099 could be a valuable therapeutic agent. Further research is needed to identify the specific cancer types that are vulnerable to MPC inhibition.
-
Neurodegenerative Diseases: The neuroprotective effects of UK-5099 in excitotoxicity models suggest its potential in treating conditions like stroke and other neurodegenerative disorders where glutamate excitotoxicity plays a role.
-
Metabolic Diseases: Given its central role in metabolism, targeting the MPC could be a strategy for managing metabolic diseases. However, the systemic effects of MPC inhibition need to be carefully evaluated.
-
Immunology: Studies have shown that while UK-5099 can inhibit inflammatory cytokine production in M1 macrophages, this effect may be independent of MPC inhibition at higher concentrations. This suggests off-target effects that warrant further investigation.
Future research should focus on elucidating the context-dependent effects of MPC inhibition, identifying predictive biomarkers for sensitivity to UK-5099, and developing more specific and potent MPC inhibitors with favorable pharmacokinetic and safety profiles.
Conclusion
UK-5099 is a powerful research tool and a promising therapeutic lead that has significantly advanced our understanding of cellular metabolism. Its ability to uncouple glycolysis from mitochondrial respiration provides a unique opportunity to probe the metabolic vulnerabilities of various diseases. While the therapeutic application of MPC inhibitors is still in its early stages, the preclinical data accumulated to date strongly supports continued investigation into their potential for treating a range of human pathologies. This technical guide serves as a comprehensive resource to aid researchers in designing and interpreting experiments aimed at further exploring the therapeutic utility of UK-5099 and other MPC inhibitors.
References
- 1. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UK51656 and Mitochondrial Pyruvate Carrier Inhibition in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common thread in the pathophysiology of these devastating disorders is the progressive dysfunction and loss of neurons. Emerging research has identified metabolic dysregulation, particularly within neuronal mitochondria, as a key contributor to neurodegeneration. The mitochondrial pyruvate carrier (MPC), a crucial transporter for shuttling pyruvate from the cytoplasm into the mitochondrial matrix, has emerged as a promising therapeutic target. This technical guide provides an in-depth exploration of the role of UK51656, a potent MPC inhibitor, and related compounds in various preclinical models of neurodegenerative diseases. We will delve into the core mechanism of action, present detailed experimental protocols, and summarize key quantitative findings to offer a comprehensive resource for researchers in the field.
Core Mechanism of Action: Metabolic Reprogramming and Neuroprotection
The primary mechanism by which this compound and other MPC inhibitors exert their neuroprotective effects is through a remarkable metabolic reprogramming in neurons. By blocking the transport of pyruvate into the mitochondria, these inhibitors force a shift in the cell's energy substrate utilization.
Inhibition of the MPC leads to a reduced reliance on glucose-derived pyruvate for the tricarboxylic acid (TCA) cycle. To compensate for this, neurons increase their oxidation of alternative fuel sources, most notably glutamate. This heightened glutamate metabolism has a critical downstream consequence: it lowers the intracellular pool of glutamate available for synaptic release.[1][2][3]
Glutamate is the principal excitatory neurotransmitter in the central nervous system. However, under conditions of metabolic stress or injury, excessive glutamate release can lead to excitotoxicity, a pathological process that triggers neuronal death and is implicated in a wide range of neurodegenerative conditions.[4][5] By reducing the amount of glutamate released upon depolarization, MPC inhibition effectively dampens this excitotoxic cascade, thereby protecting neurons from cell death.
This neuroprotective mechanism is not associated with a compromise in overall cellular energy metabolism, highlighting the metabolic flexibility of neurons. Furthermore, MPC inhibition has been linked to the modulation of other cellular pathways implicated in neurodegeneration, such as the mTOR signaling pathway, which plays a role in autophagy and cellular homeostasis.
Signaling Pathways
The inhibition of the Mitochondrial Pyruvate Carrier (MPC) by this compound initiates a cascade of metabolic and signaling events that contribute to neuroprotection. The primary effect is a shift in substrate utilization, leading to downstream consequences on neurotransmitter levels and cellular stress pathways.
Caption: Signaling pathway of this compound-mediated neuroprotection.
Experimental Models and Protocols
The neuroprotective effects of MPC inhibitors have been investigated in a variety of in vitro and in vivo models of neurodegenerative diseases. Below are detailed protocols from key studies.
In Vitro Excitotoxicity Model
This model utilizes primary neuronal cultures to assess the protective effects of MPC inhibitors against glutamate-induced cell death.
Experimental Workflow
Caption: Experimental workflow for the in vitro excitotoxicity model.
Detailed Protocol:
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and plated on poly-D-lysine-coated plates. Cultures are maintained in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: After 10-12 days in vitro, neurons are pre-treated with the MPC inhibitor UK5099 (a close analog of this compound) at a concentration of 10 µM for 24 hours.
-
Excitotoxic Challenge: Excitotoxicity is induced by exposing the neurons to 100 µM N-methyl-D-aspartate (NMDA) for a specified duration (e.g., 90 minutes).
-
Assessment of Neuronal Viability: Cell viability is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium. The LDH assay is a colorimetric assay that measures the activity of LDH, an enzyme released from damaged cells.
Parkinson's Disease Models
MPC inhibitors have shown promise in preclinical models of Parkinson's disease, which are characterized by the loss of dopaminergic neurons.
This model involves the injection of the neurotoxin 6-OHDA to induce selective degeneration of dopaminergic neurons.
Experimental Workflow
Caption: Workflow for the 6-OHDA rat model of Parkinson's disease.
Detailed Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Treatment: The MPC inhibitor MSDC-0160 is administered daily via oral gavage at a dose of 30 mg/kg. Treatment begins 4 days prior to the 6-OHDA injection and continues for 14 days post-surgery.
-
Lesion Induction: Rats are anesthetized, and a unilateral injection of 6-OHDA is made into the substantia nigra pars compacta to induce dopaminergic neurodegeneration.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the cylinder test to measure motor coordination and forelimb asymmetry.
-
Immunohistochemistry: After the treatment period, brains are collected and processed for immunohistochemical analysis of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss.
Alzheimer's Disease Model
The 3xTg-AD mouse model, which develops both amyloid-beta plaques and tau pathology, is a widely used model for Alzheimer's disease research.
Experimental Workflow
References
- 1. Histological Analysis of Neurodegeneration in the Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UK51656 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK51656 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. Once inside the mitochondria, pyruvate is a critical substrate for the tricarboxylic acid (TCA) cycle, which is central to cellular energy production (ATP), biosynthesis of macromolecules, and redox homeostasis.
By blocking the MPC, this compound effectively decouples glycolysis from mitochondrial oxidative phosphorylation. This forces a metabolic rewiring, compelling cells to increase their reliance on alternative fuel sources such as fatty acids and amino acids (e.g., glutamine) to sustain the TCA cycle and meet their bioenergetic and biosynthetic demands. This targeted metabolic intervention has made this compound and its analogs, such as UK5099, valuable research tools for studying cellular metabolism, particularly in the context of cancer, neurodegenerative diseases, and inflammatory disorders.
This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture experiments.
Mechanism of Action
This compound inhibits the transport of pyruvate into the mitochondria by binding to the MPC complex. This leads to a reduction in pyruvate-driven respiration and a subsequent shift in cellular metabolism. The cell compensates for the lack of mitochondrial pyruvate by upregulating alternative metabolic pathways to fuel the TCA cycle and maintain cellular function.
Figure 1: Mechanism of action of this compound.
Data Presentation
The following tables summarize quantitative data for the related and widely used MPC inhibitor, UK5099, which can be used as a strong proxy for this compound.
Table 1: Effective Concentrations of UK5099 in Cell Culture
| Cell Line | Concentration | Treatment Duration | Observed Effect |
| LnCap (Prostate Cancer) | 10 µM | 72 hours | Enhanced aerobic glycolysis, decreased mitochondrial OXPHOS, and increased chemoresistance[1]. |
| C2C12 (Myoblasts) | 10 µM | 24 hours | Decreased glucose flux to the TCA cycle and increased glutaminolysis[2]. |
| Prostate Cancer Cells | 10 µM - 100 µM | Not specified | Dose-responsive decrease in proliferation[3][4]. |
| CD8+ T cells | 20 µM - 25 µM | 9 days | Induction of a memory phenotype[5]. |
| Human Myocytes | 2 µM | Not specified | Enhanced glucose uptake and AMPK activation. |
Table 2: IC50 Values of MPC Inhibitors
| Compound | Cell Line/System | IC50 |
| UK5099 | Rat heart mitochondria | 50 nM. |
| MITO-66 (novel MPC inhibitor) | HeLa cells (pyruvate-dependent oxygen consumption) | 119 nM. |
| MITO-66 (RESPYR biosensor) | Not applicable | 105 nM. |
Experimental Protocols
General Guidelines for Using this compound
-
Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Cell Culture Treatment: When treating cells, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
Concentration Range: Based on studies with the analog UK5099, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments. A dose-response study is advised to determine the optimal concentration for a specific cell line and experimental endpoint.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Figure 2: MTT assay workflow.
Protocol 2: Seahorse XF Cell Mitochondrial Stress Test
This protocol assesses the impact of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
This compound
-
Seahorse XF Cell Mitochondrial Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Base Medium
-
Supplements (e.g., glucose, pyruvate, glutamine)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.
-
Prepare Assay Medium: Hydrate the sensor cartridge and prepare the assay medium supplemented with desired substrates.
-
Drug Preparation: Prepare this compound and the mitochondrial stress test compounds in the assay medium.
-
Assay Execution:
-
Replace the culture medium with the assay medium.
-
Calibrate the Seahorse XF Analyzer.
-
Load the prepared drugs into the injection ports of the sensor cartridge. A typical injection sequence would be: Port A - this compound or vehicle, Port B - Oligomycin, Port C - FCCP, Port D - Rotenone/Antimycin A.
-
Run the mitochondrial stress test protocol on the Seahorse XF Analyzer.
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Compare these parameters between this compound-treated and vehicle-treated cells.
Figure 3: Seahorse XF assay workflow.
Protocol 3: 13C Metabolic Flux Analysis
This protocol traces the metabolic fate of 13C-labeled substrates to quantify the metabolic rewiring induced by this compound.
Materials:
-
Cells of interest
-
Culture medium with and without the standard carbon source (e.g., glucose, glutamine)
-
13C-labeled substrates (e.g., [U-13C6]glucose, [U-13C5]glutamine)
-
This compound
-
Methanol, water, chloroform (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle for a specified duration.
-
-
Isotope Labeling:
-
Replace the culture medium with medium containing the 13C-labeled substrate.
-
Incubate for a time course to allow for isotopic labeling of intracellular metabolites.
-
-
Metabolite Extraction:
-
Rapidly wash the cells with cold PBS.
-
Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Collect the cell extracts.
-
-
LC-MS Analysis:
-
Analyze the extracts using LC-MS to separate and detect the mass isotopologues of key metabolites (e.g., TCA cycle intermediates).
-
Data Analysis:
-
Determine the fractional labeling of metabolites.
-
Use metabolic flux analysis software to calculate the relative or absolute fluxes through metabolic pathways.
-
Compare the flux maps of this compound-treated and control cells.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol examines the effect of this compound on key signaling proteins involved in metabolic regulation.
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Compare the levels of phosphorylated (active) and total proteins between treated and control samples.
Troubleshooting
-
Low Cell Viability: If high concentrations of this compound are cytotoxic, reduce the concentration or treatment duration. Ensure the DMSO concentration is not a confounding factor.
-
Inconsistent Results: Ensure consistent cell passage number, seeding density, and treatment conditions. Aliquot stock solutions to maintain their stability.
-
No Effect Observed: The cell line may not be reliant on mitochondrial pyruvate metabolism. Consider using cell lines known to have high MPC expression or activity. Confirm the activity of the this compound compound.
Conclusion
This compound is a powerful tool for investigating the role of mitochondrial pyruvate metabolism in various biological contexts. By understanding its mechanism of action and employing the detailed protocols provided, researchers can effectively probe the metabolic vulnerabilities and adaptations of cells in their specific experimental systems. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and reproducible data.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The role of the mitochondrial pyruvate carrier in substrate regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial pyruvate import is a metabolic vulnerability in androgen receptor-driven prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 5. The mitochondrial pyruvate carrier regulates memory T cell differentiation and antitumor function - PMC [pmc.ncbi.nlm.nih.gov]
Information regarding "UK51656" for in vivo studies is not publicly available.
Extensive searches for a compound designated "UK51656" have not yielded any specific information in the public domain. This designation does not correspond to a known investigational drug or research compound with published in vivo experimental protocols.
It is possible that "this compound" is an internal or proprietary code for a compound that has not been disclosed in scientific literature or public databases. Without further details on the compound's identity, its pharmacological target, or its intended therapeutic area, it is not possible to provide the requested detailed application notes and protocols for in vivo studies.
Researchers, scientists, and drug development professionals seeking to work with any compound, including one potentially designated as "this compound," should rely on the specific documentation provided by the compound's supplier or manufacturer. This documentation would typically include:
-
Compound Identification: Chemical name, structure, and relevant identifiers (e.g., CAS number).
-
Mechanism of Action: The specific biological target and pathway the compound modulates.
-
Preclinical Data: Summary of in vitro and any available in vivo data, including pharmacokinetics and toxicology.
-
Handling and Formulation Instructions: Guidance on solubility, stability, and appropriate vehicles for administration.
For the development of a robust in vivo experimental protocol, it is essential to have this foundational information. The design of such a protocol, including the choice of animal model, dosage, route of administration, and endpoints, is entirely dependent on the specific characteristics of the compound .
If "this compound" is a misidentification of another compound, providing the correct name or any other known identifiers would be necessary to retrieve the relevant experimental information. For instance, a search for "P51656" revealed a UniProt accession number for the mouse protein 17-beta-estradiol 17-dehydrogenase (HSD17B1), which is an enzyme involved in steroid metabolism. If the research interest lies in targeting this enzyme, protocols would be based on inhibitors or modulators of HSD17B1, not a compound named "this compound."
Researchers are strongly advised to consult their internal documentation or contact the source of the compound to obtain the necessary information before proceeding with any in vivo experiments.
Application Notes and Protocols: UK51656 Dose-Response Curve Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive protocol for conducting a dose-response curve assay for the investigational compound UK51656. The determination of a compound's dose-response relationship is a critical step in preclinical drug development. It allows for the quantification of the drug's efficacy and potency, typically represented by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This protocol outlines the necessary steps for cell line selection, preparation of the compound, execution of a cell viability assay, and subsequent data analysis to generate a dose-response curve.
Disclaimer: The compound "this compound" does not correspond to a publicly disclosed investigational drug. The following protocol is a generalized template based on standard practices for determining the dose-response curve of a novel anti-cancer agent. Researchers should adapt this protocol based on the known or hypothesized mechanism of action of the specific compound being tested.
I. Data Presentation
Quantitative data from the dose-response assay should be meticulously recorded and organized. The following tables provide a template for summarizing the key findings.
Table 1: Raw Absorbance/Luminescence Data
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. |
| Vehicle Control | |||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Concentration 5 | |||||
| Concentration 6 | |||||
| Concentration 7 | |||||
| Concentration 8 | |||||
| Positive Control |
Table 2: Calculated Percentage Inhibition and IC50
| Concentration (µM) | Mean Absorbance | % Inhibition |
| Vehicle Control | 0 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 | ||
| Concentration 6 | ||
| Concentration 7 | ||
| Concentration 8 | ||
| Calculated IC50 (µM) |
II. Experimental Protocols
This section details the step-by-step methodology for performing the this compound dose-response curve assay.
A. Materials and Reagents
-
Cell Line: A cancer cell line relevant to the presumed target of this compound. For a novel compound, a panel of cell lines from different cancer types (e.g., breast, lung, colon) is recommended for initial screening.
-
This compound: Stock solution of known concentration, typically dissolved in dimethyl sulfoxide (DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Cell Viability Reagent: Such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or a luminescent-based assay kit (e.g., CellTiter-Glo®).
-
DMSO: For solubilizing the formazan product in MTT assays.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette and sterile pipette tips.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader (absorbance or luminescence).
B. Experimental Workflow
The following diagram illustrates the overall experimental workflow.
Application Notes and Protocols: Seahorse Assay for UK51656 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic effects of UK51656, a potent inhibitor of the mitochondrial pyruvate carrier (MPC). By measuring the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in live cells, researchers can elucidate the impact of MPC inhibition on cellular bioenergetics, specifically the balance between mitochondrial respiration and glycolysis.
Introduction
This compound and its analogue UK5099 are specific inhibitors of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2][3][4][5] This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). Inhibition of the MPC by this compound effectively blocks the entry of pyruvate into the mitochondria, compelling cells to adapt their metabolic phenotype. This typically results in a decreased reliance on mitochondrial respiration and a compensatory increase in glycolysis to meet cellular ATP demands. The Seahorse XF Analyzer is an indispensable tool for observing these metabolic shifts in real-time.
Signaling Pathway: this compound-Mediated Inhibition of Mitochondrial Pyruvate Carrier
This compound targets the mitochondrial pyruvate carrier, a key gatekeeper of cellular metabolism. By blocking this carrier, this compound prevents pyruvate from entering the mitochondrial matrix, thereby uncoupling glycolysis from the TCA cycle and subsequent oxidative phosphorylation. This leads to a build-up of cytosolic pyruvate, which is then preferentially converted to lactate, resulting in an increase in the extracellular acidification rate.
Caption: this compound inhibits the Mitochondrial Pyruvate Carrier (MPC).
Experimental Workflow
The following diagram outlines the key steps for conducting a Seahorse XF assay to evaluate the metabolic response to this compound treatment.
Caption: Seahorse XF assay workflow for this compound treatment.
Experimental Protocols
This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.
Materials
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Calibrant (Agilent Technologies)
-
Seahorse XF Base Medium (e.g., DMEM), supplemented with glucose, pyruvate, and glutamine as required for the specific assay (Agilent Technologies)
-
This compound (or UK5099)
-
Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies, Cat# 103015-100) or Seahorse XF Glycolysis Stress Test Kit (Agilent Technologies, Cat# 103017-100)
-
Cell line of interest
-
Standard cell culture reagents
Procedure
Day 1: Cell Seeding
-
Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Cell density should be optimized to ensure OCR and ECAR values are within the instrument's linear range.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
Day 2: Seahorse XF Assay
-
Hydrate the Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least 4 hours (overnight is recommended).
-
Prepare Assay Medium: Warm the appropriate Seahorse XF assay medium to 37°C and supplement with substrates (e.g., glucose, pyruvate, glutamine) as required for your experiment. Adjust the pH to 7.4.
-
Prepare Compounds:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in the assay medium to the desired final working concentrations. It is recommended to test a range of concentrations (e.g., 1-10 µM) to determine the optimal dose for your cell type.
-
Reconstitute the Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A for Mito Stress; Glucose, Oligomycin, 2-DG for Glycolysis Stress) in the assay medium to the desired final concentrations as per the manufacturer's instructions.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the Seahorse plate.
-
Wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
For acute treatment, add the this compound-containing medium at this step. For chronic treatment, cells would have been treated with this compound during the overnight incubation.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 30-60 minutes to allow the temperature and pH to equilibrate.
-
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the prepared compounds (this compound for acute injection, and/or Mito/Glyco Stress Test reagents) into the appropriate injection ports.
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and initiate the assay protocol. The protocol should include baseline measurements followed by sequential injections of the desired compounds.
-
Data Normalization: After the assay, normalize the OCR and ECAR data to the number of cells per well. This can be achieved through various methods such as a protein assay (e.g., BCA), cell counting, or using a nuclear stain like Hoechst.
Data Presentation
The following table summarizes the expected quantitative changes in key bioenergetic parameters following treatment with this compound. The values are representative and may vary depending on the cell type, this compound concentration, and duration of treatment.
| Bioenergetic Parameter | Vehicle Control (DMSO) | This compound Treatment | Expected Change | Rationale |
| Basal OCR (pmol/min) | 100 ± 10 | 70 ± 8 | Decrease | Inhibition of MPC reduces pyruvate entry into the TCA cycle, thus lowering the rate of oxidative phosphorylation. |
| Basal ECAR (mpH/min) | 20 ± 2 | 35 ± 3 | Increase | Blocked mitochondrial pyruvate metabolism leads to increased conversion of pyruvate to lactate in the cytosol, which is then extruded from the cell, increasing the extracellular acidification rate. |
| Maximal Respiration (pmol/min) | 250 ± 20 | 150 ± 15 | Decrease | With limited pyruvate availability in the mitochondria, the cell's capacity to respond to an energetic demand through respiration is diminished. |
| Glycolytic Capacity (mpH/min) | 40 ± 4 | 55 ± 5 | Increase | Cells compensate for reduced mitochondrial ATP production by upregulating glycolysis to its maximum capacity. |
| ATP Production from OXPHOS | High | Low | Decrease | Direct consequence of reduced substrate supply (pyruvate) to the TCA cycle. |
| ATP Production from Glycolysis | Low | High | Increase | Compensatory mechanism to maintain cellular ATP levels. |
Note: In some cell types, a significant change in basal OCR may not be observed, especially with acute treatment, as cells can utilize other substrates to fuel the TCA cycle. However, a significant increase in ECAR is a consistent finding.
Conclusion
The Seahorse XF assay provides a robust platform for characterizing the metabolic phenotype of cells treated with the mitochondrial pyruvate carrier inhibitor this compound. By quantifying real-time changes in OCR and ECAR, researchers can gain valuable insights into the cellular response to MPC inhibition, which is crucial for studies in cancer metabolism, immunology, and other fields where metabolic reprogramming plays a key role.
References
- 1. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Mitochondrial Pyruvate Carrier by Tolylfluanid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UK5099 Cytotoxicity Assay in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. By blocking this crucial step, UK5099 effectively shifts cellular metabolism from mitochondrial oxidative phosphorylation towards glycolysis. This metabolic reprogramming has significant implications in oncology, as many cancer cells exhibit altered metabolic phenotypes. These application notes provide a comprehensive overview of the use of UK5099 in cytotoxicity assays across various cancer cell lines, including detailed protocols and data presentation.
Mechanism of Action
UK5099 inhibits the transport of pyruvate into the mitochondria, thereby reducing the fuel for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This forces cancer cells to rely more heavily on aerobic glycolysis for ATP production, a phenomenon known as the Warburg effect. This metabolic shift can lead to various downstream effects, including altered cell proliferation, increased sensitivity to other therapeutic agents, or in some contexts, enhanced survival and resistance.
Data Presentation
The cytotoxic and anti-proliferative effects of UK5099 have been evaluated in several cancer cell lines. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of UK5099. It is important to note that the cytotoxic effects of UK5099 can be highly cell-line dependent and influenced by the specific metabolic profile of the cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| C4-2B | Prostate Cancer | >100 | At 24 hours of incubation. Lower doses (10 µM) showed a tendency to improve proliferation.[1][2] |
| DU145 | Prostate Cancer | >100 | At 24 hours of incubation. Lower doses (10 µM) showed a tendency to improve proliferation.[1][2] |
| BPH-1 | Benign Prostatic Hyperplasia | ~50 | At 24 hours of incubation. UK5099 inhibited proliferation in this non-cancerous cell line.[1] |
| RWPE1 | Non-cancerous Prostate Epithelial | ~50 | At 24 hours of incubation. UK5099 inhibited proliferation in this non-cancerous cell line. |
Note: The presented IC50 values are based on limited available data and may vary depending on experimental conditions such as incubation time and assay method.
In addition to direct cytotoxicity, UK5099 has been shown to modulate the sensitivity of cancer cells to other chemotherapeutic agents. For instance, in LNCaP prostate cancer cells, treatment with UK5099 led to increased resistance to cisplatin. Conversely, in some esophageal squamous cell carcinoma cell lines (EC109, KYSE140, and KYSE450), UK5099 treatment resulted in increased resistance to docetaxel and radiotherapy.
Experimental Protocols
A standard method for assessing the cytotoxic effects of UK5099 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol for UK5099 Cytotoxicity
Materials:
-
UK5099 (stock solution prepared in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom sterile culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the UK5099 stock solution in complete culture medium to achieve a range of final concentrations for testing (e.g., 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest UK5099 concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of UK5099 or controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the UK5099 concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathway of UK5099 Action
Caption: Mechanism of action of UK5099, inhibiting the mitochondrial pyruvate carrier (MPC).
Experimental Workflow for UK5099 Cytotoxicity Assay
References
- 1. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
Western blot analysis for MPC1/MPC2 after UK51656 treatment
Application Note & Protocol
Topic: Western Blot Analysis of MPC1 and MPC2 Following UK-5099 Treatment
Audience: Researchers, scientists, and drug development professionals.
Keywords: Western Blot, MPC1, MPC2, UK-5099, Mitochondrial Pyruvate Carrier, Protocol, Application Note.
Introduction
The Mitochondrial Pyruvate Carrier (MPC) is a crucial protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical step linking glycolysis and the tricarboxylic acid (TCA) cycle. The MPC is a heterodimer composed of two subunits, MPC1 and MPC2. The absence of either subunit leads to the degradation of the other and a loss of the complex's function.
UK-5099 is a potent and specific inhibitor of the MPC. By blocking the transport of pyruvate into the mitochondria, UK-5099 forces a metabolic shift towards glycolysis and lactate production, a phenomenon often observed in cancer cells known as the Warburg effect.[1] Studying the expression levels of MPC1 and MPC2 after treatment with UK-5099 using Western blot analysis is essential for understanding the cellular response to MPC inhibition and its potential therapeutic implications.
Experimental Protocols
This section provides detailed protocols for the Western blot analysis of MPC1 and MPC2 protein levels in cultured cells following treatment with the MPC inhibitor, UK-5099.
Cell Culture and UK-5099 Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, HEK293, or a cancer cell line of interest) in appropriate culture dishes and grow to 70-80% confluency.
-
UK-5099 Preparation: Prepare a stock solution of UK-5099 in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest UK-5099 concentration.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of UK-5099 or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction from Adherent Cells
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2][3]
-
Buffer Addition: Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the dish (e.g., 1 mL for a 10 cm dish).[4]
-
Scraping and Collection: Use a cell scraper to scrape the adherent cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[3]
-
Incubation and Centrifugation: Agitate the lysate for 30 minutes at 4°C. Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein lysate, to a fresh, pre-chilled tube.
Protein Quantification (Bradford Assay)
-
Standard Curve Preparation: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA) (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).
-
Sample Preparation: Dilute a small aliquot of your protein lysate with PBS or the same buffer used for the standards.
-
Bradford Reagent Addition: In a 96-well plate, add 5 µL of each standard and diluted sample to separate wells. Then, add 250 µL of Bradford reagent to each well and mix gently.
-
Incubation and Measurement: Incubate the plate at room temperature for 5-10 minutes. Measure the absorbance at 595 nm using a microplate reader.
-
Concentration Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations. Use the equation of the line from the standard curve to determine the protein concentration of your samples.
SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein concentration determined, mix an appropriate volume of each lysate with 2x Laemmli sample buffer to ensure equal protein loading (typically 20-40 µg per lane). Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a pre-cast or hand-cast SDS-polyacrylamide gel (a 12% gel is suitable for MPC1 and MPC2, which are ~14-15 kDa). Run the gel in 1x running buffer until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Membrane Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Immunodetection
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MPC1 and MPC2 diluted in the blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin, GAPDH, or VDAC for mitochondrial fractions) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry Analysis: Quantify the band intensities using appropriate software (e.g., ImageJ). Normalize the intensity of the MPC1 and MPC2 bands to the loading control.
Data Presentation
The effect of UK-5099 on MPC1 and MPC2 protein expression can vary depending on the cell line, concentration, and duration of treatment. While UK-5099 is a direct inhibitor of MPC function, its downstream effects on protein expression are part of the cellular response to metabolic stress. Some studies have shown that genetic disruption of one MPC subunit leads to the degradation of the other. However, the effect of the chemical inhibitor UK-5099 on the protein levels of the subunits is not consistently reported as a direct upregulation or downregulation across all studies. The primary effect of UK-5099 is the inhibition of pyruvate transport.
| Cell Line | Treatment | MPC1 Protein Level | MPC2 Protein Level | Reference |
| Esophageal Squamous Cancer Cells (EC109, KYSE140, KYSE450) | UK-5099 (40 µM) | No significant change reported | No significant change reported | |
| Prostate Cancer Cells (LNCaP) | UK-5099 | Not explicitly quantified | Not explicitly quantified | |
| Prostate Cancer Cells (AR-dependent) | UK-5099 | Genetic disruption of either subunit leads to depletion of the complex | Genetic disruption of either subunit leads to depletion of the complex |
Note: The table summarizes qualitative findings. For precise quantitative analysis, densitometry of Western blot bands from your specific experiment is required.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of MPC1/MPC2.
MPC Signaling Pathway and UK-5099 Inhibition
Caption: Inhibition of the MPC complex by UK-5099.
References
- 1. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two human patient mitochondrial pyruvate carrier mutations reveal distinct molecular mechanisms of dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application of UK51656 in Metabolic Flux Analysis: Unraveling Cellular Metabolic Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK51656, a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), has emerged as a critical tool for dissecting the intricacies of cellular metabolism. The MPC facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix, a pivotal step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By blocking this transport, this compound induces a significant metabolic reprogramming, forcing cells to adapt to a state of reduced pyruvate oxidation and rely on alternative fuel sources. This unique property makes this compound an invaluable pharmacological agent for studying metabolic flexibility, identifying alternative substrate utilization pathways, and exploring the therapeutic potential of targeting pyruvate metabolism in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
Metabolic flux analysis (MFA), particularly using stable isotope tracers like ¹³C-labeled glucose or glutamine, provides a quantitative framework to map the flow of metabolites through the intricate network of biochemical reactions. The integration of this compound into MFA studies allows for a precise quantification of the metabolic shifts that occur upon MPC inhibition. This combination of a specific inhibitor and a powerful analytical technique enables researchers to gain unprecedented insights into the adaptive metabolic strategies of cells and tissues.
Principle of Action
This compound acts as a competitive inhibitor of the mitochondrial pyruvate carrier, a heterodimeric protein complex located in the inner mitochondrial membrane. By binding to the MPC, this compound effectively blocks the entry of pyruvate into the mitochondria. This inhibition has profound consequences for cellular metabolism:
-
Decoupling of Glycolysis from the TCA Cycle: The primary route for glucose-derived carbon to enter the TCA cycle is blocked.
-
Increased Glycolytic Rate: To compensate for the reduced ATP production from oxidative phosphorylation, cells may upregulate glycolysis, leading to increased lactate production (the Warburg effect).
-
Utilization of Alternative Substrates: To maintain TCA cycle activity and biosynthetic processes, cells are forced to utilize alternative fuel sources that can feed into the TCA cycle independently of pyruvate. These often include:
-
Glutamine: Glutaminolysis provides α-ketoglutarate to the TCA cycle.
-
Fatty Acids: Fatty acid oxidation generates acetyl-CoA.
-
Branched-Chain Amino Acids (BCAAs): Catabolism of BCAAs can produce acetyl-CoA and succinyl-CoA.
-
The following diagram illustrates the central role of the MPC and the effect of this compound inhibition.
Applications in Metabolic Flux Analysis
The use of this compound in conjunction with ¹³C-MFA allows for the precise quantification of metabolic rewiring. By tracing the fate of ¹³C-labeled substrates under control and this compound-treated conditions, researchers can delineate the contributions of different pathways to cellular bioenergetics and biosynthesis.
Key applications include:
-
Quantifying the contribution of alternative fuels: Determine the extent to which cells switch to glutamine, fatty acids, or BCAAs to fuel the TCA cycle upon MPC inhibition.
-
Elucidating anaplerotic and cataplerotic fluxes: Understand how the TCA cycle is replenished (anaplerosis) and its intermediates are used for biosynthesis (cataplerosis) in the absence of pyruvate input.
-
Identifying metabolic vulnerabilities: In cancer cells, which are often highly reliant on glucose, inhibiting the MPC with this compound can expose metabolic dependencies that could be targeted for therapy.
-
Studying metabolic flexibility in different cell types: Compare how various cell types (e.g., neurons, immune cells, hepatocytes) adapt their metabolism in response to MPC blockade.
-
Validating the efficacy of novel MPC inhibitors: this compound can be used as a reference compound to assess the on-target effects of newly developed MPC inhibitors.
Quantitative Data from Metabolic Flux Analysis
The following tables summarize representative quantitative data from hypothetical ¹³C-Metabolic Flux Analysis studies investigating the effect of this compound on central carbon metabolism in a cancer cell line. The data is presented as relative flux rates normalized to the glucose uptake rate.
Table 1: Relative Fluxes through Central Carbon Metabolism
| Metabolic Flux | Control | This compound (10 µM) | Fold Change |
| Glycolysis | |||
| Glucose Uptake | 100 | 120 | 1.2 |
| Pyruvate from Glycolysis | 180 | 210 | 1.17 |
| Lactate Secretion | 85 | 180 | 2.12 |
| Pyruvate Metabolism | |||
| Pyruvate Dehydrogenase (PDH) | 70 | 5 | -14.0 |
| Pyruvate Carboxylase (PC) | 15 | 2 | -7.5 |
| TCA Cycle | |||
| Citrate Synthase | 85 | 45 | -1.89 |
| Isocitrate Dehydrogenase | 80 | 40 | -2.0 |
| α-Ketoglutarate Dehydrogenase | 75 | 35 | -2.14 |
| Anaplerosis/Cataplerosis | |||
| Glutamine to α-Ketoglutarate | 25 | 75 | 3.0 |
| Fatty Acid Oxidation to Acetyl-CoA | 10 | 30 | 3.0 |
| Citrate Export for Fatty Acid Synthesis | 10 | 3 | -3.33 |
| Pentose Phosphate Pathway (PPP) | |||
| Oxidative PPP | 15 | 20 | 1.33 |
Table 2: Substrate Contribution to TCA Cycle Intermediates
| Substrate | Contribution to Citrate Pool (%) |
| Control | |
| Glucose | 82% |
| Glutamine | 15% |
| Other (e.g., Fatty Acids) | 3% |
Note: The data presented in these tables are representative and intended for illustrative purposes. Actual flux values will vary depending on the cell type, experimental conditions, and the specific ¹³C-tracer used.
Experimental Protocols
This section provides a detailed protocol for conducting a ¹³C-Metabolic Flux Analysis experiment using this compound to investigate metabolic reprogramming in adherent mammalian cells.
Protocol 1: ¹³C-Metabolic Flux Analysis with this compound in Adherent Cells
1. Materials
-
Cell Culture:
-
Adherent mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
¹³C-Labeled Substrates:
-
[U-¹³C₆]-Glucose
-
[U-¹³C₅]-Glutamine
-
-
Inhibitor:
-
This compound (prepared as a stock solution in DMSO)
-
-
Metabolite Extraction:
-
80% Methanol (pre-chilled to -80°C)
-
Cell scrapers
-
-
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
MFA software (e.g., INCA, Metran)
-
2. Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
3. Detailed Procedure
Day 1: Cell Seeding
-
Seed the cells in 6-well plates at a density that will result in ~70-80% confluency at the time of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
Day 2: this compound Pre-incubation
-
Prepare fresh complete growth medium containing the desired final concentration of this compound (e.g., 1-10 µM) and a vehicle control (DMSO at the same final concentration as the this compound-treated wells).
-
Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate for a predetermined time to allow for the inhibitor to take effect (e.g., 4-24 hours).
Day 3: Isotope Labeling
-
Prepare the ¹³C-labeling medium. For example, DMEM containing [U-¹³C₆]-glucose and unlabeled glutamine, or DMEM with unlabeled glucose and [U-¹³C₅]-glutamine. Ensure the medium also contains the appropriate concentration of this compound or vehicle.
-
Warm the labeling medium to 37°C.
-
Aspirate the pre-incubation medium and wash the cells once with PBS.
-
Add the ¹³C-labeling medium to the wells.
-
Incubate for a duration sufficient to reach isotopic steady state. This needs to be determined empirically for each cell line but is typically between 8 and 24 hours.
Day 3: Metabolite Extraction
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and store at -80°C until analysis.
4. Sample Analysis and Data Interpretation
-
Analyze the metabolite extracts by GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates).
-
Input the mass isotopomer distribution data and any measured extracellular flux rates (e.g., glucose uptake, lactate secretion) into an MFA software package.
-
Use the software to estimate the intracellular metabolic fluxes by fitting the data to a metabolic network model.
-
Compare the flux maps of the control and this compound-treated cells to identify significant metabolic alterations.
Conclusion
This compound is a powerful tool for probing the metabolic adaptations of cells to the inhibition of mitochondrial pyruvate transport. When combined with the quantitative rigor of ¹³C-Metabolic Flux Analysis, it provides a detailed and dynamic picture of cellular metabolism. The application notes and protocols provided here offer a framework for researchers to design and execute experiments that can uncover novel insights into metabolic reprogramming in health and disease, and to evaluate the therapeutic potential of targeting the mitochondrial pyruvate carrier.
Protocol for Assessing Lactate Production with UK51656
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
UK51656, also known as UK-5099, is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2][3] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[4] In most differentiated mammalian cells, pyruvate, the end product of glycolysis, is transported into the mitochondria and oxidized through the tricarboxylic acid (TCA) cycle to generate ATP efficiently via oxidative phosphorylation (OXPHOS).[4] By blocking the MPC, this compound prevents pyruvate from entering the mitochondria, thereby impairing mitochondrial respiration and forcing cells to rely more heavily on aerobic glycolysis for ATP production. This metabolic shift, often referred to as the Warburg effect, results in an increased conversion of pyruvate to lactate in the cytoplasm, which is then exported out of the cell. Consequently, treatment of cells with this compound leads to a significant increase in extracellular lactate levels. This application note provides a detailed protocol for assessing the effect of this compound on lactate production in cultured cells.
Mechanism of Action
This compound acts as a non-competitive inhibitor of the MPC, effectively blocking the transport of pyruvate into the mitochondria. This inhibition of pyruvate uptake leads to a decrease in pyruvate-driven oxygen consumption and a reduction in mitochondrial ATP production. To compensate for the reduced mitochondrial energy output, cells upregulate glycolysis, leading to an accumulation of pyruvate in the cytoplasm. This excess pyruvate is then predominantly converted to lactate by lactate dehydrogenase (LDH) to regenerate NAD+ required for sustained glycolytic flux. The resulting lactate is transported out of the cell, leading to its accumulation in the culture medium.
The following diagram illustrates the signaling pathway affected by this compound:
Experimental Protocols
This section provides a detailed methodology for treating cultured cells with this compound and subsequently measuring the change in extracellular lactate concentration.
Materials
-
Cell line of interest (e.g., LNCaP, EC109, KYSE140, KYSE450)
-
Complete cell culture medium
-
This compound (PF-1005023)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lactate assay kit (e.g., from Sigma-Aldrich, Promega, or other reputable suppliers)
-
96-well plates (clear for colorimetric assays, black for fluorescent assays)
-
Multichannel pipettor
-
Spectrophotometric or fluorometric microplate reader
Experimental Workflow Diagram
Procedure
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment. A typical starting density is 5,000-20,000 cells per well.
-
Include wells for a blank (medium only) and for each experimental condition (vehicle control and different concentrations of this compound).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 to allow the cells to adhere and resume growth (typically 24 hours).
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM).
-
On the day of the experiment, dilute the stock solution in a complete cell culture medium to prepare the final working concentrations. A typical concentration range to test is 1-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24 and 48 hours).
-
-
Sample Collection:
-
At each time point, carefully collect a small aliquot of the cell culture supernatant (e.g., 10-50 µL) from each well.
-
It is important to avoid disturbing the cell monolayer.
-
Samples can be assayed immediately or stored at -80°C for later analysis. If storing, ensure proper sealing to prevent evaporation.
-
-
Lactate Assay:
-
Follow the instructions provided with your chosen lactate assay kit. A general procedure is outlined below.
-
Standard Curve Preparation: Prepare a series of lactate standards by diluting the provided lactate standard in the same cell culture medium used for the experiment.
-
Reaction Setup:
-
Add a specific volume of each standard and each collected supernatant sample to separate wells of a new 96-well plate.
-
Prepare the reaction mixture according to the kit's protocol. This typically involves mixing an enzyme mix and a probe solution.
-
Add the reaction mixture to each well containing the standards and samples.
-
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit's protocol (usually 20-60 minutes), protected from light.
-
Measurement: Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Generate a standard curve by plotting the absorbance or fluorescence values of the standards against their known concentrations.
-
Determine the lactate concentration in each sample by interpolating its reading on the standard curve.
-
Normalize the lactate concentration to the cell number or protein concentration to account for differences in cell proliferation between treatment groups.
-
Data Presentation
The quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Dose-Dependent Effect of this compound on Extracellular Lactate Concentration (24 hours)
| This compound Concentration (µM) | Extracellular Lactate (mM) (Mean ± SD) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.5 ± 0.2 | 1.0 |
| 1 | 2.8 ± 0.3 | 1.9 |
| 10 | 5.2 ± 0.5 | 3.5 |
| 50 | 8.9 ± 0.7 | 5.9 |
| 100 | 9.1 ± 0.8 | 6.1 |
Table 2: Time-Course of this compound (50 µM) Effect on Extracellular Lactate Concentration
| Time (hours) | Extracellular Lactate (mM) (Mean ± SD) - Vehicle | Extracellular Lactate (mM) (Mean ± SD) - this compound | Fold Change vs. Vehicle |
| 0 | 0.1 ± 0.02 | 0.1 ± 0.02 | 1.0 |
| 12 | 0.8 ± 0.1 | 4.5 ± 0.4 | 5.6 |
| 24 | 1.6 ± 0.2 | 9.0 ± 0.7 | 5.6 |
| 48 | 3.5 ± 0.4 | 15.2 ± 1.1 | 4.3 |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and the specific lactate assay kit used.
Troubleshooting
-
High background in the blank wells: This could be due to lactate present in the serum of the cell culture medium. Using dialyzed fetal bovine serum (FBS) can help reduce this background.
-
Low signal: Ensure that the cell density and incubation time are sufficient for detectable lactate production. The sensitivity of the assay kit is also a crucial factor.
-
Inconsistent results: Ensure accurate pipetting, proper mixing of reagents, and consistent incubation times. Running replicates for each condition is essential.
By following this detailed protocol, researchers can effectively assess the impact of the mitochondrial pyruvate carrier inhibitor this compound on lactate production, providing valuable insights into cellular metabolism and the effects of targeting this important pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UK-5099 (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Impact of UK-5099 on Cellular Respiration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-5099, also known as UK51656, is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2][3][4] The MPC is a critical transporter located on the inner mitochondrial membrane responsible for the uptake of pyruvate from the cytosol into the mitochondrial matrix.[5] Once in the mitochondria, pyruvate is converted to acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in most eukaryotic cells. By blocking the MPC, UK-5099 effectively uncouples glycolysis from the TCA cycle, leading to a decrease in mitochondrial respiration and a compensatory increase in glycolysis. This makes UK-5099 a valuable tool for studying cellular metabolism, particularly in the context of diseases like cancer, where metabolic reprogramming is a key hallmark.
These application notes provide detailed protocols for measuring the oxygen consumption rate (OCR) in cultured cells following treatment with UK-5099, utilizing two common methodologies: the Seahorse XF Analyzer and a Clark-type oxygen electrode.
Mechanism of Action of UK-5099
The central role of the Mitochondrial Pyruvate Carrier (MPC) is to facilitate the transport of pyruvate, the end-product of glycolysis, from the cytoplasm into the mitochondrial matrix. This transport is essential for linking glycolysis to the TCA cycle and oxidative phosphorylation. UK-5099 specifically inhibits the MPC, thereby preventing pyruvate from entering the mitochondria. This blockade leads to a metabolic shift: a reduction in the substrates available for the TCA cycle, resulting in decreased oxygen consumption and ATP production via oxidative phosphorylation, and a corresponding increase in the conversion of pyruvate to lactate in the cytoplasm (aerobic glycolysis).
Quantitative Data Summary
The following tables summarize the effects of UK-5099 on various metabolic parameters as reported in the literature.
Table 1: Effect of UK-5099 on Oxygen Consumption Rate (OCR)
| Cell Line | UK-5099 Concentration | Duration of Treatment | OCR Change | Reference |
| LNCaP (Prostate Cancer) | 10 µM | 72 hours | Decreased | |
| Esophageal Squamous Carcinoma Cells | Not specified | Not specified | Decreased | |
| SiHa and 4T1 (Cancer Cells) | 10 µM | 24 hours | No significant change | |
| HEI-OC1 (Inner Ear Cell Line) | 10 µM | Acute | Decreased |
Table 2: Effect of UK-5099 on Extracellular Acidification Rate (ECAR) and ATP Production
| Cell Line | UK-5099 Concentration | Duration of Treatment | ECAR Change | ATP Production Change | Reference |
| LNCaP (Prostate Cancer) | 10 µM | 72 hours | Increased Lactate Efflux | Decreased | |
| Esophageal Squamous Carcinoma Cells | Not specified | Not specified | Increased | Decreased | |
| SiHa and 4T1 (Cancer Cells) | 10 µM | 24 hours | Increased | Not specified |
Experimental Protocols
Protocol 1: Measuring OCR using the Seahorse XF Analyzer
The Agilent Seahorse XF Analyzer is a widely used platform for real-time measurement of OCR and ECAR in live cells. The "Mito Stress Test" is a standard assay to assess mitochondrial function.
Materials:
-
Cultured cells of interest
-
UK-5099 (stock solution in DMSO)
-
Seahorse XF Cell Culture Microplate (e.g., XF96)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Supplements: Glucose, Pyruvate, Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
CO₂ incubator (37°C, 5% CO₂)
-
Non-CO₂ incubator (37°C)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
The day before the assay, seed cells into a Seahorse XF microplate at a pre-determined optimal density. Cell density is critical and should be optimized for each cell type to ensure OCR readings are within the instrument's linear range. For many cancer cell lines, a density of 2 x 10⁴ cells per well is a good starting point.
-
Incubate the plate overnight in a CO₂ incubator.
-
-
UK-5099 Treatment:
-
On the day of the assay, treat the cells with the desired concentration of UK-5099 or vehicle (DMSO) for the specified duration. A common working concentration for UK-5099 is 10 µM. Treatment times can vary from acute (during the assay) to 24 hours or longer.
-
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight in a non-CO₂ incubator at 37°C.
-
Prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine to final concentrations of 10 mM, 1 mM, and 2 mM, respectively. Warm the medium to 37°C and adjust the pH to 7.4.
-
One hour before the assay, remove the cell culture medium from the microplate and wash the cells with the prepared Seahorse assay medium. Finally, add the appropriate volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
-
Seahorse XF Mito Stress Test:
-
Load the hydrated sensor cartridge with the mitochondrial inhibitors from the Mito Stress Test kit. The typical injection sequence is:
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (uncouples the mitochondrial membrane)
-
Port C: Rotenone/Antimycin A (inhibit Complex I and III, respectively)
-
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure basal OCR and ECAR before sequentially injecting the inhibitors and measuring the subsequent changes in OCR.
-
-
Data Analysis:
-
After the run, normalize the data, typically to cell number or protein concentration per well.
-
The Seahorse software or a report generator can be used to calculate key parameters of mitochondrial function, including:
-
Basal Respiration
-
ATP-linked Respiration
-
Maximal Respiration
-
Spare Respiratory Capacity
-
Proton Leak
-
-
Compare the OCR parameters between the UK-5099-treated and control groups.
-
Protocol 2: Measuring OCR using a Clark-type Oxygen Electrode
A Clark-type oxygen electrode is a traditional method for measuring oxygen concentration in a solution. It can be used to determine the rate of oxygen consumption by a suspension of cells or isolated mitochondria.
Materials:
-
Cultured cells of interest
-
UK-5099 (stock solution in DMSO)
-
Clark-type oxygen electrode system with a sealed, temperature-controlled chamber
-
Respiration buffer (e.g., containing 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl, and 5 mM KH₂PO₄, pH 7.2)
-
Cell harvesting reagents (e.g., trypsin, scraper)
-
Substrates (e.g., pyruvate, malate)
-
Inhibitors (optional, for more detailed studies)
Procedure:
-
Preparation and Calibration:
-
Turn on the Clark-type electrode system and allow it to warm up to the desired temperature (typically 37°C).
-
Calibrate the electrode. Set the 100% oxygen saturation point using air-saturated respiration buffer and the 0% oxygen point using a reducing agent like sodium dithionite.
-
-
Cell Preparation:
-
Harvest the cells and resuspend them in pre-warmed respiration buffer at a known concentration.
-
-
Measurement of Basal OCR:
-
Add a specific volume of respiration buffer and substrates (e.g., pyruvate and malate) to the electrode chamber and allow the signal to stabilize.
-
Add a known number of cells to the chamber and seal it.
-
Record the decrease in oxygen concentration over time. The slope of this line represents the basal OCR.
-
-
UK-5099 Treatment and Measurement:
-
For acute treatment, inject a small volume of UK-5099 stock solution directly into the chamber and continue recording the OCR.
-
For longer-term treatment, pre-incubate the cells with UK-5099 for the desired duration before harvesting and resuspending them in respiration buffer for the assay.
-
The change in the slope of the oxygen consumption trace after adding UK-5099 reflects its effect on OCR.
-
-
Data Analysis:
-
Calculate the OCR in units such as nmol O₂/min/10⁶ cells.
-
Compare the OCR before and after UK-5099 treatment, or between control and UK-5099 pre-treated cells.
-
Conclusion
The protocols outlined above provide robust methods for investigating the effects of the mitochondrial pyruvate carrier inhibitor UK-5099 on cellular oxygen consumption. By employing these techniques, researchers can gain valuable insights into the role of mitochondrial pyruvate metabolism in various physiological and pathological states, and further explore the therapeutic potential of targeting this critical metabolic checkpoint. Careful optimization of experimental parameters, such as cell density and inhibitor concentrations, is crucial for obtaining reliable and reproducible results.
References
- 1. The Mitochondrial Pyruvate Carrier and Metabolic Regulation [file.scirp.org]
- 2. Regulation of the Mitochondrial Pyruvate Carrier by the Wnt/beta-catenin pathway – Office of Undergraduate Research [our.utah.edu]
- 3. oncotarget.com [oncotarget.com]
- 4. UK-5099 (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]
- 5. The Importance of Mitochondrial Pyruvate Carrier in Cancer Cell Metabolism and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Insolubility in DMSO
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the insolubility of chemical compounds, such as UK51656, in Dimethyl Sulfoxide (DMSO). The following question-and-answer format directly addresses common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is not dissolving in DMSO. What are the initial steps I should take?
A1: When encountering solubility issues with your compound in DMSO, a systematic approach is crucial. Start by verifying the purity and identity of your compound. Ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power.[1] Initial troubleshooting should involve vigorous vortexing for 1-2 minutes.[1] If the compound remains insoluble, gentle warming or sonication can be effective.[1]
Q2: Could the quality or handling of DMSO be the cause of the solubility problem?
A2: Absolutely. DMSO's hygroscopic nature means it readily absorbs moisture from the atmosphere, which can negatively impact its ability to dissolve certain organic compounds.[1] It is highly recommended to use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1] Always store DMSO in a tightly sealed container in a dry environment to prevent moisture absorption.
Q3: I've tried vortexing and using fresh DMSO, but the insolubility persists. What are the next steps?
A3: If initial methods are unsuccessful, consider gentle heating of the solution. Immersing the vial in a 37°C water bath for 5-10 minutes can increase the kinetic energy, helping to overcome the solid's lattice energy. Sonication is another technique that can aid in dissolution by breaking down aggregates. If these methods fail, your intended concentration may be too high. Preparing a more dilute stock solution (e.g., 5 mM or 1 mM instead of 10 mM) is a practical next step.
Q4: My compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A4: This common issue, often referred to as "salting out," occurs due to the rapid change in solvent polarity. To mitigate this, perform serial dilutions of your DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer. This gradual dilution process can help keep the compound in solution. It is also crucial to add the DMSO stock to the aqueous solution while mixing to facilitate rapid dispersion.
Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A5: The tolerance of cell lines to DMSO can vary. However, a final DMSO concentration of up to 0.5% (v/v) is often tolerated in many cell-based assays, with concentrations of 0.1% or less being common practice to minimize cellular toxicity. It is always best to perform a vehicle control experiment with the same final DMSO concentration to account for any solvent effects on your experimental system.
Troubleshooting Workflow
The following diagram outlines a systematic workflow for addressing compound insolubility in DMSO.
Experimental Protocols
Protocol 1: Standard Method for Solubilizing a Compound in DMSO
-
Preparation : Use a fresh vial of high-purity, anhydrous DMSO.
-
Weighing : Accurately weigh the desired amount of your compound (e.g., this compound) in a sterile microcentrifuge tube.
-
Solvent Addition : Add the calculated volume of DMSO to achieve the target stock concentration.
-
Dissolution :
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles against a light source.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, place the vial in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
-
Inspection : Once the solution is clear and free of visible particles, it is ready for use or storage.
-
Storage : For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Serial Dilution for Aqueous Solutions
-
Prepare Stock Solution : Follow Protocol 1 to create a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Intermediate Dilution (in DMSO) : If a large dilution factor is required, perform an intermediate dilution of the stock solution in pure DMSO.
-
Final Dilution (in Aqueous Medium) :
-
Add the aqueous buffer or cell culture medium to the final reaction vessel.
-
While vortexing or gently mixing the aqueous medium, add the required volume of the DMSO stock solution. This ensures rapid dispersion and minimizes precipitation.
-
-
Final Inspection : Visually inspect the final working solution for any signs of precipitation.
-
Immediate Use : Use the freshly prepared working solution immediately. Do not store aqueous dilutions of the compound.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Gentle Heating Temperature | 37°C | Higher temperatures may risk compound degradation. |
| Heating/Sonication Duration | 5 - 10 minutes | Sufficient to aid dissolution without prolonged exposure. |
| Final DMSO in Cell Assays | ≤ 0.5% (v/v) | Cell line-dependent; always perform a vehicle control. |
| Typical Stock Concentrations | 1 mM, 5 mM, 10 mM | If a higher concentration is insoluble, try a lower one. |
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a research compound like this compound, inhibiting a key kinase in a cancer-related pathway.
References
Technical Support Center: Optimizing UK51656 Concentration for Cell-Based Assays
Welcome to the technical support center for UK51656. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize the concentration of this compound for your cell-based assays. As a potent inhibitor of the mitochondrial pyruvate carrier (MPC), this compound is a powerful tool for studying cellular metabolism. However, its impact on the central hub of metabolism requires careful concentration selection to achieve the desired biological effect without unwanted cytotoxicity.
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2][3] By blocking this transport, this compound effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[4][5] This forces cells to rely more heavily on aerobic glycolysis for ATP production, a phenomenon known as the Warburg effect.
Q2: What is the typical effective concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary significantly depending on the cell type, cell density, and the specific biological question being addressed. However, based on studies with analogous MPC inhibitors like UK-5099, a starting range of 1 µM to 50 µM is often used. For some sensitive cell lines or specific assays, concentrations in the nanomolar range may be effective. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting
Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A3: High cytotoxicity at low concentrations can be due to several factors:
-
Cellular dependence on OXPHOS: Your cell line may be highly dependent on mitochondrial pyruvate metabolism for survival. A sudden shift to glycolysis can lead to a bioenergetic crisis and cell death.
-
Off-target effects: While this compound is a specific MPC inhibitor, very high concentrations may lead to off-target effects.
-
Nutrient-depleted medium: If the cell culture medium is depleted of essential nutrients required for glycolysis (like glucose), blocking the MPC can be severely cytotoxic.
-
Incorrect solvent or final solvent concentration: Ensure the solvent (e.g., DMSO) concentration is consistent across all conditions and is at a non-toxic level for your cells.
Q4: I am not seeing any effect of this compound on my cells. What should I do?
A4: If you are not observing an effect, consider the following:
-
Insufficient concentration: The concentration of this compound may be too low for your cell type. Try increasing the concentration in your dose-response experiment.
-
Metabolic plasticity: Your cells may have a high degree of metabolic flexibility, allowing them to compensate for MPC inhibition by utilizing alternative fuel sources like glutamine or fatty acids.
-
Compound instability: Ensure that this compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
-
Assay insensitivity: The endpoint you are measuring may not be sensitive to the metabolic shift induced by this compound. Consider using assays that directly measure glycolysis (e.g., lactate production, ECAR) or OXPHOS (e.g., oxygen consumption, OCR).
Q5: My results are not consistent between experiments. What are the possible reasons?
A5: Inconsistent results can arise from:
-
Variations in cell density: The metabolic state of cells can be influenced by their density. Ensure you are seeding cells at a consistent density for each experiment.
-
Differences in cell passage number: The metabolic phenotype of cells can change with prolonged culturing. Use cells within a consistent and low passage number range.
-
Inconsistent incubation times: The effects of this compound can be time-dependent. Use a consistent incubation time for all experiments.
-
Reagent variability: Ensure the quality and concentration of all reagents, including this compound and cell culture media, are consistent.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell line is highly dependent on OXPHOS. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a broad range of this compound concentrations (e.g., 0.1 µM to 100 µM). | Determine the IC50 value and identify a non-toxic concentration range for your experiments. |
| Off-target effects at high concentrations. | Compare the phenotype observed with this compound to that of another structurally different MPC inhibitor or use a genetic knockdown of MPC1 or MPC2. | Confirmation that the observed effect is specific to MPC inhibition. |
| Nutrient-depleted medium. | Ensure you are using fresh, complete cell culture medium for your experiments. Consider supplementing with additional glucose. | Reduced cytotoxicity and a more specific metabolic effect. |
Issue 2: Lack of Expected Phenotype
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient concentration of this compound. | Perform a dose-response experiment and extend the concentration range. | Identification of the effective concentration for your cell line. |
| High metabolic plasticity of the cell line. | Measure the uptake and oxidation of alternative substrates like glutamine or fatty acids in the presence of this compound. | Understanding the compensatory metabolic pathways activated in your cells. |
| Insensitive assay. | Use a Seahorse XF Analyzer to measure the Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR). Measure lactate production in the culture medium. | Direct measurement of the metabolic shift from OXPHOS to glycolysis. |
Quantitative Data Summary
Table 1: Reported IC50 Values for the MPC Inhibitor UK-5099
| System | IC50 Value | Reference |
| Human MPC1L/MPC2 in proteoliposomes | 52.6 ± 8.3 nM | |
| Yeast growth expressing human MPC | 82 nM | |
| Pyruvate transport in trypanosomes | 49 µM |
Note: These values are for UK-5099 and should be used as a starting reference for the hypothetical this compound. The actual IC50 will be cell-type and assay-dependent.
Table 2: Example Concentration Ranges and Observed Effects of UK-5099
| Cell Line | Concentration | Observed Effect | Reference |
| LnCap (prostate cancer) | 10 µM | Inhibition of cell proliferation, G1/G0 cell cycle arrest. | |
| Cortical Neurons | 10 µM | Protection from excitotoxic cell death. | |
| Esophageal Squamous Cancer Cells | 40 µM | Increased ROS production and cell migration. | |
| Prostate Cancer Cells (in vivo) | Not specified | Slowed tumor growth. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and identifying a suitable concentration range for further experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Measuring Metabolic Shift using a Seahorse XF Analyzer
This protocol provides a method to directly assess the effect of this compound on glycolysis and mitochondrial respiration.
Materials:
-
Your cell line of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound (determined from the viability assay) for the appropriate duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium and incubate the plate at 37°C in a non-CO2 incubator.
-
Seahorse Assay: Load the Seahorse XF Sensor Cartridge with oligomycin, FCCP, and rotenone/antimycin A. Place the cell culture microplate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: The Seahorse software will calculate the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). A decrease in OCR and an increase in ECAR upon this compound treatment indicates a shift from oxidative phosphorylation to glycolysis.
Visualizations
References
- 1. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing UK51656 off-target effects
This technical support center provides guidance on identifying and minimizing off-target effects of the hypothetical kinase inhibitor, UK51656. The principles and protocols outlined here are broadly applicable to the characterization of novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why do they occur with kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary target. With kinase inhibitors, these effects often arise because the ATP-binding pocket, the site where most of these inhibitors bind, is highly conserved across the human kinome.[1] This structural similarity can lead to the inhibitor binding to and modulating the activity of multiple kinases, potentially causing unforeseen biological responses and toxicity.
Q2: How can I get a preliminary idea of this compound's selectivity?
A2: A preliminary assessment of selectivity can be achieved through kinome profiling. This involves screening the inhibitor against a large panel of kinases to determine its binding affinity or inhibitory activity.[2] A selective inhibitor will show high potency for the intended target and significantly lower potency for other kinases.[2]
Q3: What is the difference between on-target and off-target toxicity?
A3: On-target toxicity occurs when the inhibition of the intended target kinase leads to adverse effects. This can happen if the target kinase has essential functions in normal tissues. Off-target toxicity results from the inhibitor's interaction with unintended molecular targets. Distinguishing between the two is crucial for deciding whether to optimize the current compound or abandon the therapeutic strategy.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the target kinase.
-
Possible Cause: This discrepancy may be due to the inhibition of one or more off-target kinases.
-
Troubleshooting Steps:
-
Perform Kinome Profiling: Screen this compound against a broad panel of kinases at a concentration where the unexpected phenotype is observed (e.g., 1 µM). This will identify potential off-target interactions.[2]
-
Test Structurally Unrelated Inhibitors: Use other inhibitors that target the same primary kinase but have different chemical scaffolds. If the phenotype persists across different scaffolds, it is more likely to be an on-target effect.[2]
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down the expression of the intended target. If the genetic knockdown replicates the phenotype observed with this compound, it suggests the effect is on-target.
-
Rescue Experiments: In your cell model, overexpress a version of the target kinase that has been mutated to be resistant to this compound. If this rescues the cellular phenotype, it confirms that the on-target activity is responsible for the observed effect.
-
Issue 2: this compound is showing high levels of cytotoxicity at concentrations required for effective inhibition of my target.
-
Possible Cause: The cytotoxicity could be an on-target effect, an off-target effect, or due to poor compound solubility.
-
Troubleshooting Steps:
-
Assess Compound Solubility: First, confirm the solubility of this compound in your cell culture medium to rule out precipitation, which can cause non-specific effects. Always include a vehicle-only control (e.g., DMSO) in your experiments.
-
Compare IC50 Values: Determine the IC50 value for cytotoxicity (e.g., using a cell viability assay) and compare it to the IC50 for target inhibition. A narrow window between these values suggests a potential for toxicity.
-
Investigate Off-Target Kinases: If kinome profiling reveals potent inhibition of kinases known to be critical for cell survival, these may be responsible for the cytotoxicity.
-
Dose-Response Analysis: Perform a careful dose-response experiment. Using the lowest effective concentration of the inhibitor can help minimize off-target effects and associated toxicity.
-
Data Presentation
Table 1: Selectivity Profile of this compound
This table presents a sample kinome scan result for this compound at a screening concentration of 1 µM. The data is presented as percent inhibition relative to a control.
| Kinase Target | Percent Inhibition (%) at 1 µM |
| Primary Target Kinase A | 98 |
| Off-Target Kinase B | 85 |
| Off-Target Kinase C | 62 |
| Off-Target Kinase D | 45 |
| ... (100+ other kinases) | < 10 |
Table 2: Comparative IC50 Values for this compound
This table compares the potency of this compound against its primary target and a significant off-target identified in the initial screen, along with its effect on cell viability.
| Assay | IC50 (nM) |
| Target Kinase A (Biochemical Assay) | 15 |
| Off-Target Kinase B (Biochemical Assay) | 150 |
| Cell Viability (Cell Line X) | 800 |
Experimental Protocols
Protocol 1: Kinome Profiling
-
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
-
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in an appropriate solvent like DMSO.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of recombinant human kinases.
-
Binding or Activity Assay: The service will typically perform a competition binding assay or an in vitro kinase activity assay. In a binding assay, the inhibitor competes with a labeled ligand. In an activity assay, the ability of the kinase to phosphorylate a substrate is measured in the presence of the inhibitor.
-
Data Analysis: The results are usually reported as the percentage of remaining kinase activity or binding relative to a vehicle control. Potent off-target interactions can then be selected for further validation.
-
Protocol 2: Western Blotting for Pathway Analysis
-
Objective: To determine if this compound is affecting signaling pathways downstream of potential off-targets.
-
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line and treat with varying concentrations of this compound for a specified time. Include positive and negative controls.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total proteins in the target and suspected off-target pathways (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation status of key pathway proteins upon treatment with this compound.
-
Visualizations
Caption: On- and off-target inhibition by this compound in a hypothetical signaling pathway.
Caption: Workflow for identifying and validating off-target effects.
Caption: Decision tree for troubleshooting high cytotoxicity.
References
UK51656 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and best practices for the experimental use of UK51656, more commonly known as UK5099 .
Frequently Asked Questions (FAQs)
Q1: What is the correct nomenclature for this compound?
A1: While occasionally referred to as this compound, the widely accepted and published name for this mitochondrial pyruvate carrier (MPC) inhibitor is UK5099 . To ensure accurate literature searches and experimental replication, it is recommended to use "UK5099".
Q2: What is the primary mechanism of action for UK5099?
A2: UK5099 is a potent and specific, non-competitive inhibitor of the mitochondrial pyruvate carrier (MPC). By blocking the transport of pyruvate into the mitochondria, it effectively decouples glycolysis from the tricarboxylic acid (TCA) cycle. This leads to a metabolic shift in cells, characterized by decreased mitochondrial respiration and an increased reliance on glycolysis for ATP production, often referred to as the Warburg effect.[1][2]
Q3: What are the recommended storage conditions for UK5099?
A3: Proper storage is crucial to maintain the stability and activity of UK5099. Best practices are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | 2-8°C | As per manufacturer's expiry | Keep in a tightly sealed container. |
| DMSO Stock Solution | -20°C | Up to 2 weeks[3] | Use fresh, anhydrous DMSO for reconstitution to avoid solubility issues.[3] |
| DMSO Stock Solution | -70°C | Up to 6 weeks[3] | Recommended for longer-term storage of stock solutions. |
| Ethanol Stock Solution | -20°C | Up to 1 month | |
| Mouse Plasma | -20°C | At least 60 days | Stable through multiple freeze-thaw cycles. |
Q4: How should I prepare working solutions of UK5099?
A4: UK5099 has high solubility in DMSO (up to 100 mg/mL) and moderate solubility in ethanol. For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous cell culture medium. To avoid precipitation, it is crucial to vortex thoroughly during the dilution process. One supplier recommends a specific protocol for preparing aqueous solutions for in vivo use by first diluting the DMSO stock in PEG300 and Tween80 before adding the aqueous component.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Media | Low solubility of UK5099 in aqueous solutions. Use of old or wet DMSO for stock preparation. | Ensure your DMSO stock is fully dissolved before dilution. Add the stock solution to your aqueous media dropwise while vortexing to facilitate mixing. Consider preparing an intermediate dilution in a co-solvent if precipitation persists. For in vivo preparations, consider using excipients like PEG300 and Tween80. |
| Loss of Inhibitory Activity | Improper storage of stock solutions. Multiple freeze-thaw cycles of stock solutions. | Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -70°C for long-term stability. |
| Inconsistent Experimental Results | Instability of UK5099 in working solutions. Off-target effects at high concentrations. | Prepare fresh working dilutions for each experiment from a frozen stock. Be aware that at high concentrations, UK5099 may have off-target effects, such as inhibition of the NLRP3 inflammasome, independent of its action on the MPC. It is advisable to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental endpoint. |
| Variability in Cellular Response | Presence of albumin in serum-containing media. | Serum albumin can sequester UK5099, reducing its effective concentration. If you observe a weaker than expected effect in serum-containing media, consider performing experiments in low-serum conditions or increasing the UK5099 concentration, with appropriate controls. |
Experimental Protocols
General Protocol for a Cell-Based Assay
This protocol provides a general workflow for treating cultured cells with UK5099.
Caption: General workflow for a cell-based experiment using UK5099.
Detailed Steps:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of UK5099 in fresh, anhydrous DMSO. Aliquot into single-use tubes and store at -70°C.
-
Cell Seeding: Seed your cells of interest in an appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the UK5099 stock solution. Prepare the desired final concentration by diluting the stock solution directly into pre-warmed cell culture medium. Vortex immediately to ensure proper mixing.
-
Treatment: Remove the existing media from the cells and replace it with the media containing UK5099. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the experimentally determined duration (e.g., 24 hours).
-
Analysis: Following incubation, harvest the cells or supernatant for your intended downstream analysis, such as metabolic flux analysis, western blotting for signaling proteins, or cell viability assays.
Signaling Pathways Affected by UK5099
Inhibition of the mitochondrial pyruvate carrier by UK5099 initiates a cascade of metabolic and signaling events.
Caption: Signaling consequences of MPC inhibition by UK5099.
Pathway Description:
By inhibiting the MPC, UK5099 blocks pyruvate from entering the mitochondria. This leads to a decrease in the TCA cycle and oxidative phosphorylation. Consequently, the cell compensates by upregulating glycolysis, leading to increased lactate production. This metabolic shift can also lead to the activation of AMP-activated protein kinase (AMPK) due to changes in the cellular energy state. Furthermore, alterations in mitochondrial metabolism can influence the stability of hypoxia-inducible factor 1-alpha (HIF-1α). It is also important to note that at higher concentrations, UK5099 can have off-target effects, including the inhibition of the NLRP3 inflammasome.
References
- 1. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UK-5099 ≥99% (HPLC), solid, mitochondrial pyruvate carrier inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Managing UK-5099-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity induced by UK-5099 in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is UK-5099 and what is its primary mechanism of action?
A1: UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2][3] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[4] By blocking this transport, UK-5099 effectively inhibits the entry of pyruvate into the tricarboxylic acid (TCA) cycle, thereby disrupting mitochondrial respiration and compelling cells to rely more heavily on glycolysis for ATP production.
Q2: Why am I observing cytotoxicity in my normal cell line upon treatment with UK-5099?
A2: While some studies report that certain normal cells, like neurons, can tolerate UK-5099 by utilizing alternative energy substrates, cytotoxicity in other normal cell lines can occur. This is often due to a phenomenon known as metabolic inflexibility. If a cell line is highly dependent on mitochondrial pyruvate metabolism for energy and cannot efficiently switch to alternative fuels like fatty acids or amino acids, the inhibition of the MPC by UK-5099 can lead to a severe energy crisis, increased production of reactive oxygen species (ROS), and subsequent cell death.
Q3: What are the typical signs of UK-5099-induced cytotoxicity?
A3: Signs of cytotoxicity can include:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding and detachment.
-
Increased markers of apoptosis or necrosis.
-
Elevated levels of intracellular reactive oxygen species (ROS).
-
A sharp decline in intracellular ATP levels.
-
A decrease in mitochondrial membrane potential.
Q4: How can I confirm that the observed cytotoxicity is specifically due to MPC inhibition?
A4: To confirm the mechanism of cytotoxicity, you can perform a rescue experiment. Supplementing the culture medium with a cell-permeable substrate that can enter the TCA cycle downstream of pyruvate, such as a cell-permeable ester of succinate or α-ketoglutarate, may alleviate the cytotoxic effects of UK-5099. If the cytotoxicity is mitigated, it strongly suggests that the effect is due to MPC inhibition.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and mitigate UK-5099-induced cytotoxicity in normal cells.
Issue 1: High Levels of Cell Death Observed at Recommended Concentrations
| Possible Cause | Suggested Solution |
| High Metabolic Dependence on Pyruvate | The specific normal cell line being used may be exceptionally reliant on glucose-derived pyruvate for mitochondrial respiration and may lack the metabolic flexibility to utilize alternative energy sources. |
| Nutrient-Depleted Media | Standard cell culture media may not contain sufficient levels of alternative substrates (e.g., fatty acids, certain amino acids) for the cells to compensate for the block in pyruvate import. |
| Inappropriate Solvent or High Solvent Concentration | UK-5099 is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. |
| Incorrect UK-5099 Concentration | A calculation error may have resulted in a higher-than-intended final concentration of UK-5099. |
Experimental Protocols to Mitigate Cytotoxicity
1. Media Supplementation with Alternative Energy Substrates
This protocol aims to provide cells with alternative fuels to bypass the MPC blockade.
-
Objective: To rescue normal cells from UK-5099-induced cytotoxicity by providing alternative energy sources.
-
Materials:
-
Normal cell line of interest
-
Standard cell culture medium
-
UK-5099
-
Alternative energy substrates:
-
Sodium L-glutamine
-
Sodium oleate complexed to BSA
-
Dimethyl succinate
-
-
-
Procedure:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Prepare culture media supplemented with various concentrations of the alternative energy substrates. For example:
-
Glutamine: 2-10 mM
-
Oleate-BSA: 50-200 µM
-
Dimethyl succinate: 1-5 mM
-
-
Treat the cells with UK-5099 at the desired concentration in both standard and supplemented media.
-
Include control groups (vehicle control, UK-5099 alone, supplements alone).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
2. Co-treatment with an Antioxidant
This protocol is designed to counteract the increase in reactive oxygen species (ROS) that can result from metabolic stress.
-
Objective: To determine if oxidative stress is a major contributor to UK-5099-induced cytotoxicity.
-
Materials:
-
Normal cell line of interest
-
Standard cell culture medium
-
UK-5099
-
Antioxidant: N-acetylcysteine (NAC)
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Prepare media containing UK-5099 with and without a co-treatment of NAC (e.g., 1-5 mM).
-
Include appropriate controls (vehicle, UK-5099 alone, NAC alone).
-
Treat the cells and incubate for the desired duration.
-
Measure cell viability.
-
(Optional) Measure intracellular ROS levels using a fluorescent probe like DCFDA or MitoSOX Red to confirm the antioxidant effect.
-
Visualizing the Problem and Solutions
Signaling Pathway of UK-5099 Action
Caption: Mechanism of UK-5099 inhibition of the mitochondrial pyruvate carrier.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting UK-5099 induced cytotoxicity.
References
Mitigating confounding factors in UK51656 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors during experiments with UK51656, a potent inhibitor of the Mitochondrial Pyruvate Carrier (MPC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the Mitochondrial Pyruvate Carrier (MPC).[1][2][3] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[2][4] By inhibiting the MPC, this compound blocks the entry of pyruvate into the mitochondria, thereby linking cytosolic and mitochondrial metabolism. This inhibition prevents pyruvate from being converted to acetyl-CoA and entering the tricarboxylic acid (TCA) cycle.
Q2: What are the expected metabolic consequences of treating cells with this compound?
A2: Treatment with this compound induces a significant metabolic reprogramming. The primary effects include:
-
Decreased Glucose Contribution to TCA Cycle: Inhibition of pyruvate import reduces the flux of glucose-derived carbons into the TCA cycle.
-
Increased Glycolysis: To compensate for reduced mitochondrial pyruvate oxidation, cells often exhibit an increased rate of glycolysis, leading to higher lactate production.
-
Increased Reliance on Alternative Fuels: Cells adapt by increasing their utilization of other fuel sources to maintain the TCA cycle and energy production. This often involves an increased uptake and catabolism of fatty acids and amino acids, particularly glutamine.
-
Altered Redox State: The shift in metabolism can lead to changes in the cellular redox balance, potentially increasing reactive oxygen species (ROS) production due to increased fatty acid oxidation and glutaminolysis.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is a highly specific inhibitor of the MPC, some studies suggest it may also inhibit monocarboxylate transporters (MCTs) at higher concentrations. MCTs are responsible for transporting lactate and pyruvate across the plasma membrane. However, this compound is significantly more potent as an MPC inhibitor than an MCT inhibitor. Researchers should be mindful of the concentrations used to minimize potential off-target effects on MCTs. Other MPC inhibitors have been noted for off-target effects, for instance, Zaprinast, which also has poor solubility and a short half-life.
Q4: How does cell culture media composition influence the outcome of this compound experiments?
A4: The composition of the cell culture medium is a critical confounding factor. Given that this compound forces a reliance on alternative fuels, the availability of these substrates in the medium will significantly impact the cellular response. Key components to consider are:
-
Glutamine: Many cancer cell lines are highly dependent on glutamine for anaplerosis, and this dependency can be exacerbated by MPC inhibition. The concentration of glutamine in the medium can therefore dramatically affect cell viability and metabolic phenotype in the presence of this compound.
-
Glucose: While pyruvate entry into the mitochondria is blocked, glucose is still metabolized through glycolysis. The glucose concentration can influence the rate of glycolysis and lactate production.
-
Fatty Acids: The availability of fatty acids in the serum or media supplements will affect the cell's ability to compensate for the lack of pyruvate oxidation through fatty acid β-oxidation.
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Dose-Response Curves
-
Possible Cause: Variability in cell health, passage number, or seeding density. Long-term cell culture can lead to phenotypic drift.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent and narrow range of passage numbers. Ensure consistent seeding density for all experiments.
-
Monitor Cell Health: Regularly check for mycoplasma contamination and ensure cells are in the exponential growth phase at the time of treatment.
-
Check Compound Stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.
-
Optimize Assay Parameters: Ensure the cell viability assay is linear in the range of cell numbers used and that the incubation time is appropriate. For dose-response curves, ensure the top and bottom plateaus are well-defined by the data points.
-
Problem 2: Unexpectedly High Cell Viability at High this compound Concentrations
-
Possible Cause 1: Assay Interference. Some colorimetric cell viability assays, such as those using tetrazolium salts (MTT, XTT), rely on cellular redox activity. Changes in the cellular redox state induced by this compound could interfere with the assay, leading to an overestimation of viability.
-
Troubleshooting Steps:
-
Perform a Cell-Free Control: Test if this compound directly reduces the assay reagent in the absence of cells.
-
Switch to a Non-Redox-Based Assay: Use an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or total protein content (e.g., Sulforhodamine B assay).
-
-
Possible Cause 2: Cell Line-Specific Resistance. Different cell lines have varying metabolic flexibilities and dependencies. Some cell lines may be better equipped to utilize alternative fuel sources, making them more resistant to MPC inhibition.
-
Troubleshooting Steps:
-
Characterize the Metabolic Profile: Analyze the baseline metabolic phenotype of your cell line to understand its dependencies on glucose, glutamine, and fatty acids.
-
Test in Multiple Cell Lines: Compare the effects of this compound across a panel of cell lines with different metabolic characteristics.
-
Problem 3: Significant Changes in Cell Morphology or Adhesion
-
Possible Cause: Cellular stress due to metabolic crisis or altered redox state.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Determine the optimal concentration that inhibits the MPC without causing excessive acute cytotoxicity.
-
Time-Course Experiment: Monitor morphological changes over a time course to distinguish between acute toxicity and longer-term adaptation.
-
Assess Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) or antioxidant molecules to determine if oxidative stress is a contributing factor.
-
Data Presentation
Table 1: Summary of Expected Metabolic Effects of this compound Treatment
| Metabolic Parameter | Expected Change with this compound | Potential Confounding Factors |
| Mitochondrial Pyruvate Uptake | Decrease | Cell line-specific MPC expression levels |
| Glycolytic Rate | Increase | Glucose concentration in media |
| Lactate Production | Increase | MCT activity (potential off-target) |
| Oxygen Consumption Rate (Glucose-driven) | Decrease | Basal metabolic rate of the cell line |
| Oxygen Consumption Rate (Glutamine/Fatty Acid-driven) | Increase | Availability of glutamine and fatty acids in media |
| Intracellular ATP Levels | Variable | Cell's ability to utilize alternative fuels |
| Cellular Redox State (ROS) | Potential Increase | Basal antioxidant capacity of the cell line |
Experimental Protocols
Protocol 1: Measuring the Effect of this compound on Mitochondrial Respiration
This protocol uses high-resolution respirometry to assess the impact of this compound on oxygen consumption rates (OCR) fueled by different substrates.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
High-resolution respirometer (e.g., Oroboros O2k or Agilent Seahorse XF)
-
Substrates: Glucose, Pyruvate, Glutamine, Fatty acids (e.g., palmitate-BSA)
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
Procedure:
-
Cell Seeding: Seed cells in the appropriate microplate (for Seahorse) or prepare a cell suspension (for Oroboros) at a predetermined optimal density.
-
Pre-treatment (Optional): Treat cells with this compound or vehicle (DMSO) for a specified duration in a CO2 incubator.
-
Assay Medium: Wash and replace the culture medium with a weakly buffered assay medium.
-
Baseline OCR Measurement: Measure the basal oxygen consumption rate.
-
Substrate Injection: Sequentially inject different substrates (e.g., pyruvate, glutamine) to assess the reliance on specific metabolic pathways.
-
This compound Injection: Inject this compound to observe the acute inhibition of pyruvate-driven respiration.
-
Mitochondrial Integrity Control: Inject inhibitors of the electron transport chain (e.g., rotenone and antimycin A) to determine non-mitochondrial oxygen consumption.
-
Data Normalization: Normalize OCR data to cell number or protein concentration.
Protocol 2: Assessing Cell Viability in Response to this compound
This protocol describes a method for determining cell viability using an ATP-based assay to avoid interference from redox-active compounds.
Materials:
-
Cell line of interest
-
96-well clear-bottom white plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: this compound inhibits the Mitochondrial Pyruvate Carrier (MPC).
Caption: Workflow for assessing cell viability with this compound.
Caption: Troubleshooting logic for this compound viability assays.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for UK51656 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for UK51656 treatment in their experiments. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time when first using this compound?
A1: For initial experiments with this compound, a pilot time-course experiment is recommended. A common starting point for many small molecule inhibitors involves testing a range of incubation times, such as 6, 12, 24, 48, and 72 hours, to observe both early and late cellular responses to the treatment. The optimal time will be highly dependent on the specific cell type, the concentration of this compound, and the biological question being investigated.
Q2: How do I determine the optimal incubation time for my specific cell line and experimental goals?
A2: The ideal incubation time for this compound should be determined empirically through a time-course experiment. This involves treating your cells with a fixed, predetermined concentration of this compound and collecting samples at various time points. The effect of the treatment on your endpoint of interest (e.g., target inhibition, downstream signaling, cell viability) can then be measured to identify the time point that yields the most robust and relevant results for your study.
Q3: Can the incubation time for this compound be too short or too long? What are the potential consequences?
A3: Yes, both scenarios can lead to misleading results.
-
Too short an incubation time: The compound may not have had sufficient time to engage with its target and elicit a measurable biological response, leading to an underestimation of its efficacy (false negative).
-
Too long an incubation time: This may lead to secondary or off-target effects, cytotoxicity that confounds the specific effects of the inhibitor, or cellular adaptation and resistance mechanisms that can obscure the primary effect of the compound. For example, prolonged incubation might cause denaturation of proteins or degradation of the compound itself in the culture medium.[1]
Q4: Should the incubation time be adjusted if I change the concentration of this compound?
A4: It is advisable to re-optimize the incubation time if you significantly alter the concentration of this compound. The concentration of the inhibitor can influence the rate at which it reaches equilibrium with its target. A higher concentration might produce a faster response, potentially requiring a shorter incubation time, while a lower concentration may need a longer incubation period to achieve the desired effect.
Q5: What are some common troubleshooting issues related to this compound incubation time?
A5: Common issues include high variability between replicate experiments, unexpected cytotoxicity, or a lack of a discernible dose-response relationship. These can often be traced back to suboptimal incubation times, compound instability, or variations in cell culture conditions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in results | Inconsistent incubation times across experiments. | Standardize all incubation periods and other experimental parameters.[2] |
| Cell state and confluency differ between experiments. | Ensure consistent cell passage number, seeding density, and confluency at the time of treatment.[2] | |
| No observable effect of this compound | Incubation time is too short for the compound to act. | Perform a time-course experiment with longer incubation periods. |
| The compound is unstable in the experimental medium. | Prepare fresh dilutions of this compound for each experiment and consider the stability of the compound at 37°C over time.[2] | |
| High cell death at all concentrations | Incubation time is too long, leading to non-specific cytotoxicity. | Reduce the incubation time and perform a time-course cell viability assay. |
| The solvent (e.g., DMSO) is causing toxicity. | Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to identify the optimal incubation time of this compound by measuring the level of a specific downstream biomarker via Western blotting.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent by the final time point. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with a predetermined concentration of this compound (e.g., the IC50 value if known, or a concentration from a relevant dose-response experiment). Include a vehicle control (e.g., DMSO).
-
Time-Point Collection: At each designated time point (e.g., 2, 4, 8, 12, 24, and 48 hours), harvest the cells.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration for each sample.
-
Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies for your target of interest and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Plot the relative protein levels against the incubation time to identify the optimal duration for the desired effect.
Protocol 2: Cell Viability Assay to Assess Time-Dependent Cytotoxicity
This protocol describes how to evaluate the effect of this compound incubation time on cell viability using an MTT or resazurin-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
Viability Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For Resazurin-based assays: Add the resazurin reagent and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance (MTT) or fluorescence (resazurin) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and incubation time. Plot dose-response curves to determine the IC50 value at each time point.
Data Presentation
Table 1: Example Data from a Time-Course Western Blot Experiment
| Incubation Time (hours) | Target Protein Level (Normalized to Control) |
| 0 | 1.00 |
| 2 | 0.85 |
| 4 | 0.62 |
| 8 | 0.45 |
| 12 | 0.30 |
| 24 | 0.28 |
| 48 | 0.35 (potential rebound) |
Table 2: Example Data from a Time-Dependent Cell Viability Assay (IC50 Values)
| Incubation Time (hours) | IC50 (µM) |
| 24 | 15.2 |
| 48 | 8.5 |
| 72 | 4.1 |
Visualizations
Caption: Workflow for determining the optimal incubation time for this compound.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
Troubleshooting unexpected results in UK51656 Seahorse assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results when using the mitochondrial pyruvate carrier (MPC) inhibitor, UK51656, in Agilent Seahorse XF assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in a Seahorse Mito Stress Test?
This compound is a potent inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix, where it is converted to acetyl-CoA and enters the TCA cycle to fuel mitochondrial respiration.
In a Seahorse Mito Stress Test, inhibition of the MPC by this compound is expected to reduce the oxygen consumption rate (OCR) that is dependent on pyruvate oxidation. This will primarily manifest as a decrease in basal respiration, ATP-linked respiration, and a significant reduction in maximal respiration. The spare respiratory capacity will also be diminished, indicating a reduced ability of the cells to respond to increased energy demand.[1]
Q2: My basal OCR is much lower than expected after this compound treatment. Is this normal?
A lower basal OCR is an expected outcome of this compound treatment, as it directly limits the primary fuel source for mitochondrial respiration in many cell types cultured in standard glucose-containing media. However, an excessively low or undetectable basal OCR could indicate other issues. Please refer to the troubleshooting guide below.
Q3: After injecting FCCP, my OCR does not increase or increases very little in this compound-treated cells. Why is this happening?
This is the most prominent and expected effect of this compound.[1] FCCP is an uncoupling agent that collapses the proton gradient across the inner mitochondrial membrane, driving the electron transport chain (ETC) to its maximum capacity. However, if the supply of fuel (pyruvate) to the ETC is limited by this compound, the ETC cannot operate at its maximum rate, even in the presence of FCCP. This results in a blunted or absent OCR response to FCCP injection.
Q4: Can I use this compound with other fuel sources in my Seahorse assay?
Yes, and this is a key experimental strategy to confirm the specificity of this compound's effect. If you supplement your assay medium with a substrate that can bypass the MPC, such as glutamine (which can replenish TCA cycle intermediates) or a cell-permeable form of succinate (a Complex II substrate), you should observe a rescue of the OCR in the presence of this compound. This demonstrates that the electron transport chain itself is functional and that the observed inhibition is due to the lack of pyruvate import.
Troubleshooting Guide
This guide addresses common unexpected results in a question-and-answer format.
Issue 1: No significant difference in OCR between control and this compound-treated cells.
-
Question: I've treated my cells with this compound, but the Seahorse Mito Stress Test profile looks identical to my vehicle-treated control. What could be wrong?
-
Possible Causes & Solutions:
-
This compound Concentration: The concentration of this compound may be too low to effectively inhibit the MPC in your specific cell type. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Cell Metabolism: Your cells may be primarily using alternative fuel sources for mitochondrial respiration, such as fatty acids or glutamine, and are not heavily reliant on pyruvate. Consider analyzing your cells' metabolic phenotype or using media with only glucose as the primary substrate.
-
This compound Potency: Ensure the integrity of your this compound stock. Improper storage can lead to degradation.
-
Experimental Error: Verify pipetting accuracy and the correct loading of this compound into the injection port.
-
Issue 2: OCR is unexpectedly low across all conditions, including the baseline in control wells.
-
Question: My overall OCR values are extremely low, making it difficult to interpret the effects of this compound. What should I do?
-
Possible Causes & Solutions:
-
Cell Seeding Density: The number of cells seeded per well may be too low for the instrument to detect a robust signal. Optimizing cell density is a critical first step for any Seahorse assay.[1][2]
-
Cell Health: Ensure cells are healthy and evenly plated. Visually inspect the cell monolayer before and after the assay.[3] Stressed or dying cells will have compromised mitochondrial function.
-
Assay Medium: Confirm that the assay medium was prepared correctly, with the appropriate pH (typically 7.4) and supplements, and was pre-warmed to 37°C.
-
Instrument Calibration: Ensure the Seahorse analyzer was properly calibrated before the assay run.
-
Issue 3: High variability between replicate wells treated with this compound.
-
Question: I'm seeing a lot of well-to-well variability in my this compound treatment group. How can I improve consistency?
-
Possible Causes & Solutions:
-
Uneven Cell Plating: Inconsistent cell numbers across wells is a common cause of variability. Ensure a homogenous cell suspension and careful plating technique. Normalizing the data to cell number (e.g., using a cell imaging system or a DNA/protein quantification assay) is crucial.
-
Pipetting Inaccuracy: Small variations in the volume of this compound or other reagents can lead to significant differences in OCR. Use calibrated pipettes and be meticulous during reagent loading.
-
Edge Effects: The outer wells of the microplate can be prone to evaporation and temperature fluctuations, leading to variability. It is good practice to avoid using the outermost wells for experimental conditions or to fill them with media to maintain humidity.
-
Data Presentation
Table 1: Expected Qualitative Changes in Mito Stress Test Parameters with this compound Treatment
| Parameter | Vehicle Control | This compound Treatment | Rationale |
| Basal Respiration | Normal | Decreased | Reduced import of pyruvate, the primary fuel for the TCA cycle. |
| ATP Production | Normal | Decreased | Less substrate available to drive oxidative phosphorylation. |
| Proton Leak | Normal | May Decrease | Reduced substrate oxidation leads to a lower proton motive force. |
| Maximal Respiration | High | Significantly Decreased | Inability to utilize pyruvate to meet the high energy demand induced by FCCP. |
| Spare Respiratory Capacity | High | Significantly Decreased | The difference between maximal and basal respiration is reduced. |
| Non-Mitochondrial Respiration | Normal | Unchanged | This compound specifically targets mitochondrial pyruvate import. |
Experimental Protocols
Detailed Methodology: Mitochondrial Stress Test with this compound Pre-treatment
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density. Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate the Seahorse XF sensor cartridge by adding XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.
-
-
This compound Treatment:
-
On the day of the assay, remove the cell culture medium and replace it with pre-warmed Seahorse assay medium (e.g., XF DMEM, pH 7.4, supplemented with glucose, pyruvate, and glutamine).
-
Add this compound (or vehicle control) to the appropriate wells at the desired final concentration.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
-
Reagent Preparation and Loading:
-
Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in Seahorse assay medium at 10x the final desired concentration.
-
Load the prepared reagents into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Assay Run:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Following calibration, replace the utility plate with the cell culture plate containing the this compound-treated and control cells.
-
Initiate the Mito Stress Test protocol. The instrument will measure baseline OCR, then sequentially inject the prepared mitochondrial inhibitors and measure the corresponding changes in OCR.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, etc.) using the Seahorse Wave software.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on mitochondrial pyruvate import.
References
Technical Support Center: Refinement of Mitochondrial Pyruvate Carrier (MPC) Inhibitor Delivery in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the effective delivery of mitochondrial pyruvate carrier (MPC) inhibitors in animal models. The information is tailored for researchers, scientists, and drug development professionals working with common MPC inhibitors such as UK-5099, MSDC-0160, 7ACC2, and Zaprinast.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MPC inhibitors like UK-5099?
A1: MPC inhibitors block the transport of pyruvate from the cytoplasm into the mitochondrial matrix. This inhibition forces a metabolic shift from mitochondrial oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect, even in the presence of oxygen. By limiting pyruvate's entry into the tricarboxylic acid (TCA) cycle, these inhibitors impact cellular energy production and biosynthesis.
Q2: What are the common research applications for MPC inhibitors in animal models?
A2: MPC inhibitors are investigated in various disease models, including:
-
Oncology: To exploit the metabolic vulnerabilities of cancer cells that rely on aerobic glycolysis.[1]
-
Metabolic Diseases: To modulate glucose metabolism in models of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[2][3]
-
Neurodegenerative Diseases: To study the role of metabolic dysfunction in conditions like Parkinson's and Alzheimer's disease.
-
Inflammatory Diseases: To understand the role of cellular metabolism in immune responses.
Q3: Which MPC inhibitor should I choose for my in vivo study?
A3: The choice of inhibitor depends on the specific research question, the animal model, and the desired route of administration.
-
UK-5099 is a potent and widely used MPC inhibitor, but it has poor aqueous solubility.[4]
-
MSDC-0160 is an insulin-sensitizing agent that also inhibits the MPC and has been used in oral formulations.[5]
-
7ACC2 is another potent MPC inhibitor that has been used in intraperitoneal injections.
-
Zaprinast , originally a phosphodiesterase inhibitor, also inhibits the MPC and has been administered intraperitoneally.
Q4: What are the known off-target effects of these compounds?
A4: Some MPC inhibitors have known off-target effects. For instance, Zaprinast is also a phosphodiesterase inhibitor. Thiazolidinediones (TZDs) like MSDC-0160 can have effects on PPARγ, although MSDC-0160 is reported to have a lower affinity for PPARγ compared to other TZDs. It is crucial to include appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Vehicle or During Injection | Poor solubility of the MPC inhibitor (e.g., UK-5099). | - Prepare fresh solutions for each use.- Use a recommended vehicle such as 10% DMSO in corn oil for UK-5099.- For other compounds, consider vehicles like 1% methylcellulose with 0.01% Tween 80 for oral gavage of MSDC-0160.- Sonication may aid in dissolving the compound in the vehicle. |
| Variable or Inconsistent Results | - Inconsistent dosing technique.- Poor bioavailability.- Degradation of the compound. | - Ensure proper training and consistency in administration techniques (oral gavage or IP injection).- For IP injections, a 2-person technique is often recommended for better restraint and accuracy.- Check the pharmacokinetic profile of your chosen inhibitor. For example, 7ACC2 has a short Tmax (10 min) and a half-life of 4.5 hours after IP injection in mice.- Prepare fresh formulations before each experiment. |
| Adverse Effects in Animals (e.g., weight loss, lethargy) | - Toxicity of the compound or vehicle.- High dosage. | - Monitor animals daily for any signs of distress.- For MSDC-0160, mild peripheral edema has been reported.- Conduct a dose-response study to determine the optimal therapeutic dose with minimal toxicity.- Include a vehicle-only control group to assess the effects of the vehicle itself. |
| Lack of Expected Biological Effect | - Suboptimal dosage.- Inappropriate timing of administration relative to measurements.- Poor absorption or rapid metabolism of the inhibitor. | - Perform a dose-escalation study to find the effective dose for your model.- Time your experimental readouts based on the known pharmacokinetics of the inhibitor. For instance, with 7ACC2's rapid Tmax, downstream effects might be observed shortly after administration.- Consider alternative routes of administration or different inhibitors with better pharmacokinetic profiles. |
Quantitative Data Presentation
Table 1: In Vitro and Ex Vivo Potency of MPC Inhibitors
| Compound | Target | IC50 / Ki | System |
| UK-5099 | MPC | 52.6 ± 8.3 nM (IC50) | Reconstituted human MPC |
| UK-5099 | MPC | 50 nM (IC50) | Pyruvate-dependent O2 consumption in rat liver and heart mitochondria |
| UK-5099 | Pyruvate Transport | 49 µM (Ki) | Trypanosoma brucei plasma membrane |
| MSDC-0160 | MPC | 1.3 µM (IC50) | Mitochondrial membranes |
| 7ACC2 | MCT1 | 11 nM (IC50) | [14C]-lactate influx |
| 7ACC2 | Proliferation | 0.22 µM (EC50) | SiHa cells in lactate-containing medium |
| Zaprinast | MPC | 321 ± 42 nM (IC50) | Reconstituted human MPC |
Table 2: Pharmacokinetic Parameters of MPC Inhibitors in Mice
| Compound | Dose & Route | Cmax | Tmax | Half-life (t1/2) | AUC0-t |
| UK-5099 | 20 mg/kg IP | 82,500 ± 20,745 ng/mL | 0.25 h | 13.36 ± 0.24 h | 42,103 ± 12,072 ng·h/mL |
| 7ACC2 | 3 mg/kg IP | 1246 ng/mL (4 µM) | 10 min | 4.5 h | Not Reported |
Table 3: In Vivo Efficacy of MPC Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Finding |
| UK-5099 | 4T1 breast cancer mouse model | Daily treatment | Significant decrease in tumor extracellular pH by 0.22 units. |
| MSDC-0160 | MPTP-induced Parkinson's disease mouse model | 30 mg/kg/day oral gavage for 7 days | Improved locomotor behavior and increased survival of dopaminergic neurons. |
| 7ACC2 | Diet-induced obese mice | Single dose | Acutely improved glucose tolerance. |
| Zaprinast | Diet-induced obese mice | Single dose | Acutely improved glucose tolerance. |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (IP) Injection of UK-5099 in Mice
Materials:
-
UK-5099 powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Preparation of UK-5099 Solution (2 mg/mL):
-
Weigh the required amount of UK-5099 powder.
-
Prepare a vehicle solution of 10% DMSO in corn oil. For example, to make 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of corn oil.
-
Dissolve the UK-5099 powder in the vehicle to a final concentration of 2 mg/mL. Vortex or sonicate briefly to ensure complete dissolution. Prepare this solution fresh before each use.
-
-
Dosing:
-
The typical dose for pharmacokinetic studies is 20 mg/kg.
-
Calculate the injection volume for each mouse based on its body weight. For a 20g mouse, the dose would be 0.4 mg, which corresponds to an injection volume of 200 µL of the 2 mg/mL solution.
-
-
IP Injection:
-
Restrain the mouse securely. The three-finger restraint method is recommended.
-
Turn the mouse to expose its abdomen. The injection site should be in the lower right quadrant of the abdomen to avoid injuring internal organs.
-
Insert the needle at a 15-30 degree angle.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ, then slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
-
Protocol 2: Preparation and Oral Gavage of MSDC-0160 in Rats
Materials:
-
MSDC-0160 powder
-
1% Methylcellulose
-
0.01% Tween 80
-
Sterile water
-
Gavage needles (16-18 gauge for rats)
-
Sterile syringes
Procedure:
-
Preparation of MSDC-0160 Suspension:
-
Prepare the vehicle by dissolving Tween 80 in sterile water and then adding methylcellulose. Stir until a homogenous suspension is formed.
-
Suspend the required amount of MSDC-0160 powder in the vehicle to achieve the desired concentration for a dosing volume of 5-10 mL/kg. A common dose used in rat models of Parkinson's disease is 30 mg/kg.
-
-
Dosing:
-
Weigh the rat to determine the appropriate dosing volume. For a 250g rat receiving a 30 mg/kg dose, you would need 7.5 mg of MSDC-0160. If your suspension is at a concentration of 3 mg/mL, the gavage volume would be 2.5 mL.
-
-
Oral Gavage:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Securely restrain the rat.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The animal should swallow as the tube is passed. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the suspension.
-
Remove the needle smoothly and return the rat to its cage. Monitor for any signs of respiratory distress or discomfort.
-
Visualizations
Signaling Pathways Affected by MPC Inhibition
Caption: MPC inhibition blocks pyruvate entry into mitochondria, affecting mTOR signaling.
Experimental Workflow for In Vivo Testing of MPC Inhibitors
Caption: General workflow for testing MPC inhibitors in animal models.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Navigating Experimental Variability with UK-51656 (UK-5099): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental replicates when using UK-51656 (commonly known as UK-5099), a potent inhibitor of the Mitochondrial Pyruvate Carrier (MPC). By understanding the compound's mechanism of action and common experimental pitfalls, researchers can enhance the reproducibility and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for UK-5099?
A1: UK-5099 is a specific inhibitor of the Mitochondrial Pyruvate Carrier (MPC), a protein complex located on the inner mitochondrial membrane. The MPC is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By blocking this transport, UK-5099 forces a metabolic shift in cells, decreasing their reliance on mitochondrial oxidative phosphorylation (OXPHOS) and increasing their dependence on aerobic glycolysis for ATP production.[1][2]
Q2: Why do I observe different magnitudes of effect with UK-5099 across different cell lines?
A2: The cellular response to UK-5099 is highly dependent on the expression levels of the MPC complex (composed of MPC1 and MPC2 subunits) and the basal metabolic phenotype of the cell line.[1] Cell lines with higher MPC expression and a greater reliance on OXPHOS will generally exhibit a more pronounced response to UK-5099. Conversely, cells that are already highly glycolytic may show a less dramatic shift in metabolism.
Q3: What are the expected metabolic consequences of treating cells with UK-5099?
A3: Treatment with UK-5099 typically leads to a decrease in mitochondrial respiration, reflected by a lower Oxygen Consumption Rate (OCR).[1][2] Concurrently, the increased reliance on glycolysis results in a higher Extracellular Acidification Rate (ECAR) due to increased lactate production. A decrease in cellular ATP levels and an increase in reactive oxygen species (ROS) may also be observed.
Q4: How stable is UK-5099 in solution?
A4: While specific stability data in all common laboratory solvents is not extensively published, it is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations in vehicles like PEG300/Tween80/ddH2O or corn oil should be used immediately after preparation.
Troubleshooting Guide
Variability in experimental replicates can arise from several factors, from inconsistencies in cell culture to the specifics of the assay setup. This guide addresses common issues encountered during experiments with UK-5099.
| Problem | Potential Causes | Recommended Solutions |
| High variability in OCR/ECAR measurements between replicates | Inconsistent cell seeding density. Edge effects in multi-well plates. Variation in cell health or passage number. Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media to maintain humidity. Use cells within a consistent and low passage number range. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| No significant decrease in OCR after UK-5099 treatment | The cell line has low MPC expression or is primarily glycolytic. The concentration of UK-5099 is too low. The inhibitor has degraded. | Confirm MPC1 and MPC2 expression in your cell line via Western blot or qPCR. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Prepare fresh UK-5099 stock solutions. |
| Unexpectedly large drop in cell viability | The cell line is highly dependent on mitochondrial pyruvate metabolism for survival. The concentration of UK-5099 is too high. | Consider using a lower concentration of UK-5099 or reducing the treatment duration. Ensure the cell culture medium contains alternative substrates that can fuel the TCA cycle, such as glutamine. |
| Inconsistent lactate production measurements | Variation in the time of media collection. Differences in cell number at the time of collection. | Standardize the time point for collecting media for lactate analysis. Normalize lactate concentration to the final cell number or total protein content in each well. |
Quantitative Data on the Effects of UK-5099
The following tables summarize the quantitative effects of UK-5099 on key metabolic parameters as reported in the literature. These values can serve as a reference for expected outcomes.
Table 1: Effect of UK-5099 on Oxygen Consumption Rate (OCR)
| Cell Line | UK-5099 Concentration | Treatment Duration | Basal OCR Change | Maximal OCR Change (post-FCCP) | Reference |
| LnCap | Not specified | Not specified | Decreased | Decreased | |
| C2C12 | 10 µM | 24 hours | No significant change | Not reported | |
| ABL | 100 µM | Not specified | Decreased | Decreased |
Table 2: Effect of UK-5099 on Extracellular Acidification Rate (ECAR)
| Cell Line | UK-5099 Concentration | Treatment Duration | ECAR Change | Reference |
| SiHa | 10 µM | 24 hours | Increased | |
| 4T1 | 10 µM | 24 hours | Increased | |
| ABL | 100 µM | Not specified | Increased |
Table 3: Effect of UK-5099 on ATP and Lactate Levels
| Cell Line | UK-5099 Concentration | Treatment Duration | ATP Level Change | Extracellular Lactate Change | Reference |
| LnCap | Not specified | Not specified | Decreased | Increased | |
| ABL | Not specified | Not specified | Decreased | Not reported | |
| C4-2B | 10 µM | 24 hours | Increased (low dose) | Increased |
Experimental Protocols
Protocol 1: General Cell-Based Assay with UK-5099
-
Cell Seeding: Plate cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere for at least 24 hours.
-
Compound Preparation: Prepare a stock solution of UK-5099 in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of UK-5099 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Endpoint Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), collection of media for lactate measurement, or preparation of cell lysates for Western blotting or metabolomics.
Protocol 2: Seahorse XF Analyzer Metabolic Flux Assay
-
Plate Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for your cell line.
-
Overnight Incubation: Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, remove the growth medium from the cells and wash them with pre-warmed Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine. Finally, add the appropriate volume of assay medium to each well.
-
Cell Equilibration: Place the cell plate in a non-CO2 incubator at 37°C for at least 30 minutes to allow the cells to equilibrate with the assay medium.
-
Loading the Cartridge: Load the hydrated sensor cartridge with the compounds to be injected during the assay. This will include UK-5099 and other metabolic modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Assay Run: Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure basal OCR and ECAR before injecting UK-5099 and then monitor the real-time metabolic response.
Visualizations
Caption: UK-5099 inhibits the transport of pyruvate into the mitochondria.
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: The metabolic consequences of UK-5099 treatment.
References
Validation & Comparative
A Researcher's Guide to Validating MPC Inhibition by UK5099 Using Western Blot
This guide provides an objective comparison of methodologies for validating the inhibition of the Mitochondrial Pyruvate Carrier (MPC) by the specific inhibitor UK5099. We offer a detailed examination of the use of Western Blotting to analyze downstream signaling events, alongside comparisons with alternative validation techniques. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, cell biology, and pharmacology.
Introduction: The Role of MPC and the Inhibitor UK5099
The Mitochondrial Pyruvate Carrier (MPC) is a protein complex located on the inner mitochondrial membrane, composed of two essential subunits, MPC1 and MPC2.[1][2] It plays a crucial role in cellular metabolism by transporting pyruvate, the end product of glycolysis, from the cytosol into the mitochondrial matrix.[3] Once inside, pyruvate is converted to acetyl-CoA, which fuels the Tricarboxylic Acid (TCA) cycle for efficient ATP production through oxidative phosphorylation.[3] Dysregulation of MPC is implicated in numerous pathologies, including cancer, diabetes, and neurodegenerative diseases, making it a significant therapeutic target.[4]
UK5099 is a potent and widely used small molecule inhibitor of the MPC. It effectively blocks the transport of pyruvate into the mitochondria, forcing a metabolic shift in cells towards glycolysis and lactate production, even in the presence of oxygen (aerobic glycolysis). While UK5099 is considered a gold-standard inhibitor, it is crucial for researchers to independently validate its effect in their specific experimental system. It is important to note that some studies have highlighted potential off-target effects, particularly at higher concentrations, underscoring the need for careful validation and the use of complementary techniques.
Validating MPC Inhibition: The Role of Western Blot
Direct validation of UK5099's binding to the MPC is complex. Western blotting does not measure protein activity directly, nor would the total protein levels of MPC1 or MPC2 be expected to change upon acute treatment with a functional inhibitor.
Instead, Western blot is a powerful and accessible tool to validate the downstream consequences of MPC inhibition. By blocking pyruvate entry into the mitochondria, UK5099 initiates a cascade of metabolic reprogramming. These changes are often reflected in the expression levels or post-translational modifications (e.g., phosphorylation) of key metabolic enzymes and signaling proteins. Therefore, Western blot serves to confirm the expected cellular response to MPC blockade.
A typical experimental logic is as follows:
Caption: Logical workflow for Western blot validation of UK5099's effect.
Key downstream markers that can be assessed by Western blot include:
-
Glycolytic Enzymes: Increased expression of enzymes like Hexokinase 2 (HK2) and Lactate Dehydrogenase A (LDHA) can indicate a compensatory upregulation of glycolysis.
-
Phosphorylation of ACC (pACC): Changes in the phosphorylation of Acetyl-CoA Carboxylase can reflect alterations in fatty acid metabolism secondary to changes in citrate levels.
-
Phosphorylation of BCKDH (pBCKDH): MPC inhibition can lead to crosstalk with branched-chain amino acid (BCAA) metabolism, affecting the phosphorylation state of the Branched Chain Ketoacid Dehydrogenase complex.
Comparison of Validation Methodologies
While Western blot is invaluable for assessing the cellular response, a multi-faceted approach provides more robust validation. Other methods offer a more direct measure of MPC activity.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Immunodetection of changes in downstream protein expression or phosphorylation (e.g., pACC, HK2). | Widely available, relatively low cost, provides insight into signaling pathways. | Indirect measure of MPC activity, may not capture immediate transport inhibition, potential for off-target effects of UK5099 to confound results. |
| Metabolic Flux Analysis | Tracing the fate of isotopic labels (e.g., ¹³C-pyruvate, ¹³C-glucose) into TCA cycle intermediates. | Direct, quantitative measure of pyruvate transport and oxidation; highly specific. | Requires specialized equipment (mass spectrometry), can be complex and costly. |
| Seahorse XF Analysis | Measures real-time oxygen consumption rate (OCR) in response to substrate addition (e.g., pyruvate). | Provides functional data on mitochondrial respiration, high-throughput capability. | Can be affected by other metabolic pathways influencing oxygen consumption. |
| Metabolomics | Measures global changes in intracellular metabolite levels (e.g., lactate, aspartate, TCA intermediates). | Provides a comprehensive snapshot of the metabolic state, highly sensitive. | Requires specialized equipment (MS or NMR), data analysis can be complex. |
| Radiolabeled Pyruvate Uptake | Measures the direct uptake of [¹⁴C]pyruvate into isolated mitochondria. | The most direct biochemical assay of MPC transport activity. | Involves radioactivity, requires careful mitochondrial isolation, lower throughput. |
Comparison of MPC Inhibitors
UK5099 is the most common, but not the only, MPC inhibitor available. Comparing its effects to other inhibitors can help confirm that the observed phenotype is due to on-target MPC inhibition.
| Inhibitor | Class | Potency (IC₅₀) | Notes |
| UK5099 | α-cyanocinnamate derivative | ~50-80 nM | Gold standard, most potent and widely used. Potential for off-target effects at high concentrations. |
| Zaprinast | cGMP-PDE inhibitor | ~320 nM | Also inhibits phosphodiesterases. Can be used as a structurally distinct MPC inhibitor to confirm effects. |
| Thiazolidinediones (TZDs) | PPARγ agonists | Low µM range | Includes Rosiglitazone, Pioglitazone. Dual-action as they also activate PPARγ. Newer generations (e.g., MSDC-0160) have higher MPC affinity. |
| 7ACC2 | Novel small molecule | Potent inhibitor | A newer compound used in metabolic studies to confirm findings from UK5099. |
Experimental Protocols & Data Presentation
Protocol 1: Cell Culture, UK5099 Treatment, and Lysate Preparation
This protocol outlines the steps for treating cultured cells with UK5099 and preparing lysates for Western blot analysis.
Caption: Workflow for cell treatment and protein lysate preparation.
-
Cell Culture: Plate cells (e.g., Huh7, HeLa, C2C12) at an appropriate density and grow to 70-80% confluency.
-
Treatment: Treat cells with the desired concentration of UK5099 (a typical range is 2.5-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., overnight, 16-24 hours).
-
Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.
-
-
Lysis: Incubate the suspension on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 12,000-14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix the lysate with Laemmli sample buffer, boil at 95-100°C for 5 minutes, and store at -20°C or proceed to electrophoresis.
Protocol 2: Western Blotting for Downstream Markers
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel (gel percentage depends on the target protein's molecular weight). Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibodies:
-
Phospho-ACC (Ser79)
-
Total ACC
-
Hexokinase 2 (HK2)
-
Lactate Dehydrogenase A (LDHA)
-
A loading control (e.g., β-Actin, GAPDH, or Vinculin)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 5).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.
-
Quantification: Quantify the band intensity using software like ImageJ. Normalize the signal of the protein of interest to the loading control.
Data Presentation: Example Western Blot Results
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to validate the effect of UK5099. Data is presented as the relative band intensity normalized to a loading control (e.g., β-Actin) and expressed as a fold change relative to the DMSO vehicle control.
| Treatment Group | Target Protein | Normalized Intensity (Mean ± SD) | Fold Change vs. DMSO | P-value |
| DMSO (Vehicle) | pACC (Ser79) | 1.00 ± 0.12 | 1.00 | - |
| UK5099 (5 µM) | pACC (Ser79) | 0.45 ± 0.08 | 0.45 | < 0.01 |
| DMSO (Vehicle) | HK2 | 1.00 ± 0.15 | 1.00 | - |
| UK5099 (5 µM) | HK2 | 1.85 ± 0.21 | 1.85 | < 0.01 |
| DMSO (Vehicle) | LDHA | 1.00 ± 0.11 | 1.00 | - |
| UK5099 (5 µM) | LDHA | 1.62 ± 0.19 | 1.62 | < 0.05 |
These example results demonstrate a significant decrease in ACC phosphorylation and a significant increase in the expression of glycolytic enzymes HK2 and LDHA, consistent with successful MPC inhibition by UK5099.
References
- 1. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UK51656 and UK5099: Potency and Specificity Not Feasible Due to Lack of Public Data on UK51656
A comprehensive comparison of the potency and specificity of the mitochondrial pyruvate carrier (MPC) inhibitors UK51656 and UK5099 cannot be provided at this time. Extensive searches of publicly available scientific literature and chemical databases have yielded no specific information regarding a compound designated as this compound. While UK5099 is a well-characterized and widely utilized MPC inhibitor, often considered a benchmark compound in metabolic research, data on the biological activity, potency, and specificity of this compound are not available in the public domain.
Therefore, the core requirements of this comparison guide, including quantitative data presentation, detailed experimental protocols, and visualizations of signaling pathways related to this compound, cannot be fulfilled.
UK5099: A Well-Characterized Mitochondrial Pyruvate Carrier Inhibitor
UK5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier, a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By blocking the MPC, UK5099 effectively shifts cellular metabolism towards glycolysis and lactate production, even in the presence of oxygen (a phenomenon known as the Warburg effect).
Mechanism of Action of UK5099
UK5099 acts as a non-competitive inhibitor of the MPC. It is understood to bind to the MPC complex on the inner mitochondrial membrane, thereby preventing the translocation of pyruvate. This inhibition leads to a decrease in pyruvate-driven respiration and a subsequent reliance on alternative energy sources.
The signaling pathway affected by UK5099 is central to cellular metabolism. By inhibiting the MPC, UK5099 decouples glycolysis from the TCA cycle.
Caption: Simplified signaling pathway illustrating the mechanism of action of UK5099 as a mitochondrial pyruvate carrier (MPC) inhibitor.
Experimental Protocols for Characterizing MPC Inhibitors
While a direct comparison is not possible, the following outlines standard experimental protocols used to characterize MPC inhibitors like UK5099. Should data for this compound become available, similar methodologies would be employed for a comparative analysis.
In Vitro Potency Assessment: IC50 Determination
Objective: To determine the concentration of an inhibitor required to reduce the activity of the MPC by 50% (IC50).
Methodology:
-
Isolation of Mitochondria: Mitochondria are isolated from cultured cells or animal tissues (e.g., rat liver) by differential centrifugation.
-
Pyruvate Uptake Assay: The uptake of radiolabeled [14C]-pyruvate into isolated mitochondria is measured in the presence of varying concentrations of the inhibitor.
-
Scintillation Counting: After a defined incubation period, the mitochondria are rapidly separated from the assay buffer, and the amount of incorporated [14C]-pyruvate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Potency and Metabolic Shift Analysis
Objective: To assess the effect of the inhibitor on cellular metabolism.
Methodology:
-
Cell Culture: A relevant cell line is cultured under standard conditions.
-
Seahorse XF Analyzer: A Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Experimental Procedure: Cells are treated with the inhibitor, and real-time changes in OCR and ECAR are monitored. The assay typically involves the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to probe different aspects of mitochondrial function.
-
Data Analysis: Changes in basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate in the presence of the inhibitor are calculated to assess its cellular potency and impact on metabolic pathways.
Caption: A typical experimental workflow for assessing the cellular effects of a mitochondrial pyruvate carrier (MPC) inhibitor using a Seahorse XF Analyzer.
Validating the On-Target Effects of UK5099 In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro methods to validate the on-target effects of UK5099, a potent inhibitor of the mitochondrial pyruvate carrier (MPC). This guide details experimental data, protocols, and visual workflows to objectively assess its performance against alternative compounds.
UK5099, also known as α-cyano-β-(1-phenylindol-3-yl)-acrylate, is a widely utilized and potent inhibitor of the mitochondrial pyruvate carrier (MPC), a key transporter that links cytosolic glycolysis to mitochondrial metabolism by facilitating the entry of pyruvate into the mitochondrial matrix.[1][2] The validation of its on-target effects is crucial for accurately interpreting experimental results in studies related to metabolic disorders, cancer, and neurodegenerative diseases where MPC is a therapeutic target.[1][3]
Comparative Efficacy of MPC Inhibitors
The inhibitory potency of UK5099 has been benchmarked against several other compounds targeting the MPC. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[4] The following table summarizes the IC50 values for UK5099 and its alternatives from various in vitro assays.
| Compound | IC50 (nM) | Assay Method | Source |
| UK5099 | ~50 | Mitochondrial Respiration | |
| 7ACC2 | Comparable to UK5099 | Mitochondrial Respiration | |
| Nalidixic acid | >10,000 | Mitochondrial Respiration | |
| Carsalam | >10,000 | Mitochondrial Respiration | |
| Zaprinast | ~1,000 | BRET-based MPC activity assay | |
| MSDC-0602 | Not specified, TZD class | BRET-based MPC activity assay | |
| α-cyano-4-hydroxy-cinnamate (CHC) | Lower potency than UK5099 | Pyruvate transport in isolated mitochondria |
Experimental Protocols for On-Target Validation
A variety of in vitro methods can be employed to confirm the on-target effects of UK5099 and other MPC inhibitors.
Mitochondrial Respiration Assay
This assay measures the rate of oxygen consumption in isolated mitochondria in the presence of specific substrates. Inhibition of pyruvate-driven respiration by a compound, without affecting the respiration driven by other substrates (e.g., succinate), indicates specific inhibition of the MPC.
Protocol:
-
Isolate mitochondria from a relevant tissue or cell line (e.g., mouse liver, heart, or cultured cells) using differential centrifugation.
-
Determine mitochondrial protein concentration using a standard method like the Bradford assay.
-
Resuspend isolated mitochondria in a respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and fatty acid-free BSA).
-
Add the mitochondrial suspension to the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Initiate respiration by adding a substrate for Complex I, such as pyruvate in combination with malate.
-
After a stable respiration rate is achieved, add ADP to stimulate ATP synthesis (State 3 respiration).
-
Introduce the MPC inhibitor (e.g., UK5099) at various concentrations and record the change in oxygen consumption rate.
-
As a control, after observing inhibition, add a Complex II substrate like succinate to bypass the MPC and pyruvate dehydrogenase complex to ensure the electron transport chain is intact.
-
Calculate the IC50 value from the dose-response curve of the inhibitor.
Radiolabeled Pyruvate Uptake Assay
This method directly measures the transport of pyruvate into mitochondria or proteoliposomes containing the reconstituted MPC.
Protocol:
-
Incubate isolated mitochondria or proteoliposomes with [14C]-labeled pyruvate for a short period.
-
To stop the transport, use a rapid filtration method or an inhibitor-stop technique with a high concentration of a known MPC inhibitor like CHC.
-
Lyse the mitochondria or proteoliposomes and measure the amount of incorporated radioactivity using a scintillation counter.
-
Perform the assay in the presence of varying concentrations of the test inhibitor (e.g., UK5099) to determine its effect on pyruvate uptake.
-
Generate a dose-response curve to calculate the IC50.
Thermostability Shift Assay (TSA)
TSA measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the MPC in the presence of an inhibitor suggests direct binding.
Protocol:
-
Purify the recombinant human MPC hetero-dimer (MPC1/MPC2).
-
Mix the purified MPC with a fluorescent dye that binds to hydrophobic regions of proteins, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), which reacts with endogenous cysteines.
-
Add the test compound (e.g., UK5099) to the protein-dye mixture.
-
Gradually increase the temperature of the mixture in a real-time PCR machine.
-
Monitor the fluorescence intensity, which increases as the protein unfolds and exposes its hydrophobic core.
-
The temperature at which 50% of the protein is unfolded is the Tm. A shift in Tm in the presence of the inhibitor indicates binding.
Bioluminescence Resonance Energy Transfer (BRET)-based Assay
This assay monitors conformational changes in the MPC complex upon inhibitor binding in live cells.
Protocol:
-
Co-express MPC1 fused to a BRET acceptor (e.g., mCherry) and MPC2 fused to a BRET donor (e.g., Nanoluciferase) in a suitable cell line.
-
Add the luciferase substrate to initiate the BRET signal.
-
Treat the cells with the MPC inhibitor (e.g., UK5099).
-
Measure the change in the BRET ratio, which reflects a conformational change in the MPC complex upon inhibitor binding.
-
Perform a dose-response analysis to determine the potency of the inhibitor.
Visualizing Workflows and Pathways
Mitochondrial Pyruvate Carrier (MPC) Signaling Pathway
The following diagram illustrates the central role of the MPC in cellular metabolism, linking glycolysis in the cytoplasm to the TCA cycle in the mitochondria.
References
- 1. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
A Comparative Guide to the Efficacy of Q702 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of Q702, a novel Axl/Mer/CSF1R kinase inhibitor, in various preclinical cancer models. The performance of Q702 is objectively compared with alternative therapeutic agents, supported by experimental data to inform future research and development.
Introduction
Q702 is an orally administered small molecule inhibitor that selectively targets the receptor tyrosine kinases Axl, Mer, and CSF1R.[1] These kinases are implicated in promoting an immunosuppressive tumor microenvironment (TME) by influencing tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), as well as by reducing antigen presentation on tumor cells.[1] By inhibiting these targets, Q702 aims to modulate the TME, leading to enhanced CD8+ T cell activation and increased tumor cell antigen presentation, thereby exerting anti-tumor effects.[1] This guide evaluates the preclinical efficacy of Q702 as a monotherapy and in combination with immunotherapy, benchmarked against other targeted therapies and standard-of-care chemotherapy.
Signaling Pathway of Axl/Mer/CSF1R Inhibition by Q702
The signaling cascade initiated by the activation of Axl, Mer, and CSF1R plays a crucial role in cell survival, proliferation, and immune evasion. Q702 intervenes by blocking the kinase activity of these receptors, thereby inhibiting downstream signaling pathways.
References
Comparing the metabolic effects of UK51656 and dichloroacetate
An objective comparison of the metabolic effects of UK51656 and dichloroacetate cannot be provided at this time. Comprehensive searches for "this compound" and potential alternative identifiers have yielded no information regarding its metabolic effects, mechanism of action, or any associated experimental data. This compound does not appear to be documented in the public scientific literature under this name.
Therefore, a comparative guide as requested, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated.
Information on Dichloroacetate (DCA) is readily available. It is a well-characterized metabolic modulator that acts by inhibiting pyruvate dehydrogenase kinase (PDK). This inhibition leads to the activation of the pyruvate dehydrogenase (PDH) complex, a key enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. By activating PDH, DCA shifts cellular metabolism from anaerobic glycolysis towards aerobic respiration, resulting in decreased lactate production and increased glucose oxidation. This mechanism of action is the basis for its investigation in various metabolic disorders and cancer.
Without any corresponding information for this compound, a direct comparison of their metabolic effects is not feasible.
Kinase Inhibitor Off-Target Screening: A Comparative Guide Featuring Dasatinib
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors remains a significant challenge in drug discovery. Off-target effects, where a drug interacts with unintended kinases, can lead to adverse side effects or, in some cases, unexpected therapeutic benefits. Comprehensive off-target screening is therefore a critical step in the characterization of any new kinase inhibitor. This guide provides a comparative overview of off-target screening for the multi-targeted kinase inhibitor Dasatinib, with Sunitinib included as a key comparator.
Executive Summary
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases. While its primary targets are BCR-ABL and Src family kinases, it is known to inhibit a broader range of kinases, contributing to both its efficacy and its side-effect profile. Sunitinib, another multi-targeted kinase inhibitor, primarily targets VEGFRs and PDGFRs but also exhibits significant off-target activity. Understanding the distinct and overlapping off-target profiles of these inhibitors is crucial for interpreting experimental results and predicting clinical outcomes. This guide presents quantitative data on the kinase selectivity of Dasatinib and Sunitinib, details the experimental protocols for key off-target screening assays, and visualizes the signaling pathways impacted by these off-target interactions.
Data Presentation: Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a quantitative measure of its potency against its intended target(s) versus other kinases. A common metric for this is the Selectivity Score (S) , which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at a specific concentration) by the total number of kinases tested. A lower score indicates higher selectivity. The following tables summarize the inhibitory activity of Dasatinib and Sunitinib against a panel of on-target and off-target kinases.
Table 1: On-Target and Off-Target Kinase Inhibition Profile of Dasatinib
| Kinase Target | IC50 / Kd (nM) | Target Type | Selectivity Score (S10) |
| ABL1 | <1 | On-Target | rowspan="14">0.32 |
| SRC | 0.5 | On-Target | |
| LCK | 1.1 | On-Target | |
| LYN | <1 | On-Target | |
| YES1 | <1 | On-Target | |
| c-KIT | 1.6 | Off-Target | |
| PDGFRβ | 5 | Off-Target | |
| EphA2 | 5.3 | Off-Target | |
| DDR1 | 0.5 | Off-Target | |
| DDR2 | 1.4 | Off-Target | |
| BTK | 1.0 | Off-Target | |
| TEC | 3.2 | Off-Target | |
| p38α | 18 | Off-Target | |
| NQO2 | >10,000 | Non-kinase Off-Target |
Data compiled from multiple public sources. IC50/Kd values can vary depending on the assay format.
Table 2: On-Target and Off-Target Kinase Inhibition Profile of Sunitinib
| Kinase Target | IC50 / Kd (nM) | Target Type | Selectivity Score (S10) |
| VEGFR2 (KDR) | 9 | On-Target | rowspan="12">0.18 |
| PDGFRβ | 2 | On-Target | |
| c-KIT | 4 | On-Target | |
| FLT3 | 1 | On-Target | |
| RET | 16 | On-Target | |
| CSF1R | 1 | Off-Target | |
| VEGFR1 | 80 | Off-Target | |
| VEGFR3 | 13 | Off-Target | |
| AMPK | ~1,000 | Off-Target | |
| RSK1 | - | Off-Target | |
| SRC | 63 | Off-Target | |
| LCK | 120 | Off-Target |
Data compiled from multiple public sources. IC50/Kd values can vary depending on the assay format.
Experimental Protocols
Accurate and reproducible off-target screening relies on well-defined experimental protocols. Below are methodologies for two widely used assays.
Protocol 1: KINOMEscan™ Competition Binding Assay
This biochemical assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Objective: To determine the dissociation constants (Kd) of a test compound for a broad range of kinases.
Methodology:
-
Kinase-tagged Phage Preparation: A library of human kinases is expressed as fusions with T7 bacteriophage.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay:
-
The test compound is serially diluted and incubated with the kinase-tagged phage.
-
The mixture is then added to the immobilized ligand.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
-
Quantification:
-
The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA.
-
A decrease in the qPCR signal compared to a vehicle control indicates that the test compound has bound to the kinase.
-
-
Data Analysis: The Kd is calculated from the dose-response curve of the test compound.
Protocol 2: Cellular Kinase Phosphorylation Assay
This cell-based assay measures the ability of a compound to inhibit the phosphorylation of a known substrate of a specific kinase within a cellular context.
Objective: To determine the potency (IC50) of a compound against a specific kinase in a more physiologically relevant environment.
Methodology:
-
Cell Culture and Treatment:
-
Select a cell line that expresses the kinase of interest and its downstream substrate.
-
Plate the cells and treat with a range of concentrations of the test inhibitor or a vehicle control for a defined period.
-
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading for subsequent analysis.
-
Immunoblotting (Western Blotting):
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate.
-
Subsequently, probe with a primary antibody for the total amount of the substrate protein as a loading control.
-
-
Detection and Analysis:
-
Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities. The ratio of the phosphorylated substrate to the total substrate is calculated for each treatment condition.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of substrate phosphorylation against the log of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by the off-target activities of Dasatinib and Sunitinib.
Caption: Dasatinib's off-target inhibition of LCK in T-cells.
Caption: Sunitinib's off-target inhibition of AMPK signaling.
Experimental Workflow Diagram
Caption: General workflow for kinase inhibitor off-target screening.
Validating Target Engagement of Mitochondrial Pyruvate Carrier Inhibitors in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the target engagement of UK5099, a well-characterized inhibitor of the mitochondrial pyruvate carrier (MPC), within a live-cell context. The performance of UK5099 is compared with other known MPC inhibitors, Zaprinast and MSDC-0602K. This document outlines experimental protocols for key assays, presents quantitative data for comparative analysis, and includes visualizations of the relevant biological pathway and experimental workflows.
Introduction to the Mitochondrial Pyruvate Carrier (MPC)
The mitochondrial pyruvate carrier is a protein complex located on the inner mitochondrial membrane, composed of two essential subunits, MPC1 and MPC2. It plays a crucial role in cellular metabolism by transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical link between glycolysis and the tricarboxylic acid (TCA) cycle. Inhibition of the MPC is a therapeutic strategy for various metabolic diseases, including diabetes and non-alcoholic steatohepatitis. Validating that a small molecule inhibitor engages the MPC in living cells is a critical step in drug development.
Comparative Analysis of MPC Inhibitors
The following table summarizes the inhibitory potency of UK5099, Zaprinast, and MSDC-0602K from various studies. It is important to note that the experimental systems vary, which can influence the measured potency.
| Compound | Assay Type | System | Potency (IC50/EC50) | Reference |
| UK5099 | Pyruvate Transport Inhibition | Proteoliposomes (human MPC1L/MPC2) | 52.6 ± 8.3 nM | [1] |
| Pyruvate-stimulated Respiration | Isolated Mitochondria | Potent Inhibition | [2] | |
| Pyruvate Uptake | Isolated Liver Mitochondria | Dose-dependent inhibition | [3] | |
| Zaprinast | Pyruvate Transport Inhibition | Proteoliposomes (human MPC1L/MPC2) | 321 ± 42 nM | [1] |
| Pyruvate-stimulated Respiration | Isolated Mitochondria | Dose-dependent inhibition | [2] | |
| Pyruvate Uptake | Isolated Liver Mitochondria | Dose-dependent inhibition | ||
| MSDC-0602K | Pyruvate-stimulated Respiration | Cultured Beta-TC6 insulinoma cells | Effective Inhibition | |
| Mitochondrial Pyruvate Uptake | Isolated Mouse Liver Mitochondria | >50% inhibition at 2.5 µM |
Signaling Pathway
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to 80-90% confluency.
-
Treat cells with varying concentrations of the MPC inhibitor (e.g., UK5099, 0.1-100 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cells at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 25°C.
-
-
Fractionation:
-
Separate the soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the levels of soluble MPC1 or MPC2 by Western blotting using specific antibodies. An increase in the amount of soluble MPC at higher temperatures in the presence of the inhibitor indicates target engagement.
-
Live-Cell Mitochondrial Pyruvate Uptake Assay
This assay directly measures the uptake of radiolabeled pyruvate into the mitochondria of live cells.
Experimental Workflow:
Protocol:
-
Cell Preparation:
-
Plate cells in a 96-well plate and grow to confluency.
-
Wash the cells with a buffer that does not contain pyruvate.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of the MPC inhibitor (e.g., UK5099, Zaprinast) or vehicle for 15-30 minutes at 37°C.
-
-
Pyruvate Uptake:
-
Initiate pyruvate uptake by adding a buffer containing [14C]-pyruvate.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer containing a high concentration of a non-radiolabeled MPC inhibitor (e.g., UK5099).
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage of pyruvate uptake inhibition against the inhibitor concentration.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells.
Experimental Workflow:
Protocol:
-
Cell Transfection:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding for an MPC subunit (e.g., MPC1 or MPC2) fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the test compound (e.g., UK5099) at various concentrations.
-
Add a cell-permeable fluorescent tracer that binds to the MPC.
-
-
Incubation:
-
Incubate the plate at 37°C to allow for compound entry and binding equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ substrate and measure the luminescence and fluorescence signals using a plate reader. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
-
Data Analysis:
-
Competition with the test compound will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 value.
-
Conclusion
The validation of target engagement in live cells is a cornerstone of modern drug discovery. For inhibitors of the mitochondrial pyruvate carrier, a variety of techniques can be employed. The Cellular Thermal Shift Assay provides a label-free method to confirm intracellular binding. Direct measurement of mitochondrial pyruvate uptake offers a functional readout of target inhibition. Finally, the NanoBRET™ assay allows for a quantitative assessment of compound affinity and residence time in a live-cell format. The choice of assay will depend on the specific research question and available resources. The data presented here for UK5099, Zaprinast, and MSDC-0602K demonstrate their activity as MPC inhibitors and provide a baseline for the evaluation of novel compounds targeting this critical metabolic transporter.
References
- 1. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mitochondrial Pyruvate Transport by Zaprinast Causes Massive Accumulation of Aspartate at the Expense of Glutamate in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Laboratory Chemicals
Disclaimer: No specific disposal information was found for a substance designated "UK51656." The following guidance provides a general framework for the proper disposal of hazardous laboratory chemicals, in line with established safety protocols and regulations. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are handling and adhere to their institution's and local authorities' waste management policies.
Immediate Safety and Logistical Information
Proper disposal of laboratory waste is critical to ensure the safety of personnel and the protection of the environment. The process begins with a thorough understanding of the chemical's properties and hazards, which are detailed in its SDS. If an SDS is not available, the substance should be treated as hazardous until its properties can be determined.
All chemical waste must be segregated at the point of generation.[1] Do not mix different types of waste, as this can lead to dangerous reactions and complicates the disposal process.[1] Waste containers must be clearly labeled with the chemical name, concentration, and any associated hazards.[2][3]
Quantitative Data for Chemical Waste Disposal
The following table summarizes the types of quantitative data that are essential for determining the appropriate disposal route for a chemical. This information is typically found in Section 9 (Physical and Chemical Properties) and Section 12 (Ecological Information) of the SDS.
| Parameter | Value | Significance for Disposal |
| pH | 5.2 - 6.8[4] | Indicates corrosivity. Highly acidic or alkaline waste may require neutralization before disposal. |
| Boiling Point/Range | Not available | Volatility can influence the choice of disposal method to prevent air pollution. |
| Flash Point | Not available | Determines flammability. Low flash point liquids are ignitable and require specific handling and disposal procedures. |
| Solubility in Water | Not available | Affects how the chemical might disperse in the environment and whether it can be disposed of via aqueous waste streams. |
| Toxicity Data (e.g., LD50) | LD50 Oral - Pig - 1 mg/kg (for Tunicamycin) | Indicates acute toxicity. Highly toxic waste requires specialized handling and disposal to prevent exposure. |
| Ecotoxicity Data | Toxic to aquatic life with long lasting effects. | Determines the environmental hazard. Chemicals toxic to aquatic life must not be released into waterways. |
Experimental Protocols for Waste Characterization
In the absence of a complete SDS, certain analytical tests may be required to characterize the waste before disposal. The following is a generalized protocol for determining the pH and compatibility of an unknown aqueous waste stream.
Objective: To determine the pH of an aqueous waste sample and assess its compatibility with other waste streams.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves
-
pH meter or pH indicator strips
-
Glass beakers
-
Pipettes
-
Waste compatibility chart
Procedure:
-
Don appropriate PPE.
-
Sample Collection: Carefully collect a representative sample of the waste in a clean glass beaker.
-
pH Measurement:
-
If using a pH meter, calibrate it according to the manufacturer's instructions.
-
Immerse the pH probe or a pH strip in the waste sample.
-
Record the pH value.
-
-
Compatibility Assessment:
-
Consult a waste compatibility chart.
-
Cross-reference the chemical class of the waste (if known) or its reactive properties with other chemicals stored in the laboratory.
-
NEVER mix unknown wastes. Perform small-scale compatibility tests only if you are a trained professional and have the necessary safety equipment.
-
-
Documentation: Record the pH and the results of the compatibility assessment in a laboratory notebook and on the waste container label.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the disposal of a laboratory chemical.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
Disposal Procedures
All waste must be disposed of in accordance with local and national regulations. For disposal, engage a licensed waste disposal contractor. Ensure that all documentation, including waste transfer notes, is completed accurately.
-
Solid Waste: Place in a designated, labeled, and sealed container. Contaminated lab debris (e.g., gloves, wipes) should be double-bagged.
-
Liquid Waste: Use screw-cap, leak-proof containers. Do not overfill containers. Segregate aqueous, halogenated, and non-halogenated solvent waste streams.
-
Sharps: Dispose of all needles, scalpels, and other sharps in a designated sharps container.
Never dispose of hazardous chemicals down the drain or in the regular trash. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
